3-Benzyl-2-mercapto-3H-quinazolin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZHJCIFHRWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350140 | |
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13906-05-3 | |
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic protocol, presents key characterization data in a structured format, and illustrates the synthetic workflow.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them a significant scaffold in pharmaceutical research and drug development.[1] The 2-mercapto-3-substituted quinazolin-4(3H)-one core, in particular, has been explored for various therapeutic applications, including as potential antitumoral agents.[1] The introduction of a benzyl group at the N-3 position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity. This guide outlines a reproducible method for the synthesis of this compound and provides its detailed spectral and physical characterization.
Synthesis
The synthesis of this compound is achieved through the reaction of anthranilic acid with benzyl isothiocyanate.[2] This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.
The overall synthetic process is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
The following protocol is a detailed procedure for the synthesis of this compound.
Materials:
-
Anthranilic acid
-
Benzyl isothiocyanate
-
Ethanol (or other suitable solvent)
-
Triethylamine (optional, as a base)[1]
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid in ethanol.
-
To this solution, add benzyl isothiocyanate. A base such as triethylamine may be added to facilitate the reaction.[1]
-
The reaction mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be poured into cold water to induce precipitation.
-
The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]
Characterization Data
The synthesized this compound was characterized by various spectroscopic and physical methods. The quantitative data is summarized in the tables below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂OS | [3] |
| Molecular Weight | 268.3 g/mol | [3] |
| Appearance | Yellow solid | [2] |
| Melting Point | 253 °C | [2] |
| Yield | 72.72% | [2] |
| Mass Spec (m/z) | 269.3 (M+1) | [2] |
| Technique | Data | Reference |
| FT-IR (KBr, cm⁻¹) | 1687.8 (C=N), 1622.3 (C=O) | [2] |
| ¹H-NMR (DMSO-d₆, 500 MHz, δ ppm) | 13.060 (br, 1H, -SH), 7.943 (dd, 1H, J=8, 1 Hz), 7.732 (td, 1H, J=8, 1.5 Hz), 7.419 (d, 1H, J=7.5 Hz), 7.341-7.272 (m, 5H, Benzyl), 7.219 (t, 1H, J=7.5 Hz), 5.670 (s, 2H, -CH₂-) | [2] |
| ¹³C-NMR (DMSO-d₆, 125 MHz, δ ppm) | 175.548 (C=N), 159.394 (C=O), 139.117 (Quinazolinone), 136.597 (Benzyl), 135.582 (Quinazolinone), 128.205 (Benzyl), 127.155 (Benzyl), 126.931 (Benzyl), 124.565 (Quinazolinone), 115.403 (Quinazolinone), 48.742 (-CH₂-) | [2] |
Potential Biological Significance
While specific signaling pathways for this compound have not been fully elucidated, the quinazolinone scaffold is known to be a pharmacophore with a wide range of biological activities, including anticancer properties.[4] Some derivatives have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] Furthermore, related quinazolinone compounds have been observed to induce apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of caspases.[5]
The diagram below illustrates a generalized potential mechanism of action for quinazolinone derivatives as anticancer agents, based on existing literature.
Caption: A plausible signaling pathway for quinazolinone derivatives.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound, along with its comprehensive characterization data. The straightforward synthesis and the known biological relevance of the quinazolinone scaffold make this compound an interesting candidate for further investigation in drug discovery and development. The provided data serves as a valuable resource for researchers working in the field of medicinal chemistry.
References
- 1. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physicochemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.
An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, making its derivatives, such as the title compound, promising candidates for drug discovery and development.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing the compound's druglikeness and for designing formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂OS | PubChem[4] |
| Molecular Weight | 268.3 g/mol | PubChem[4] |
| Melting Point | 253 °C | MDPI[5] |
| Solubility | <0.3 µg/mL (at pH 7.4) | PubChem[4] |
| IUPAC Name | 3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | PubChem[4] |
| CAS Number | 13906-05-3 | PubChem[4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a condensation reaction between anthranilic acid and benzyl isothiocyanate. This method is a common route for preparing 2-mercapto-3-substituted quinazolin-4-ones.[5][6]
Materials:
-
Anthranilic acid
-
Benzyl isothiocyanate
-
Ethanol
-
Triethylamine (TEA)
-
A mixture of anthranilic acid and benzyl isothiocyanate is refluxed in ethanol.
-
Triethylamine is added to the mixture to facilitate the reaction.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the resulting precipitate is filtered, washed, and dried to yield this compound.
The synthesized compound is typically characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For a similar compound, key stretches were observed for C=N and C=O groups.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[5]
Biological Activities and Mechanism of Action
Quinazolin-4(3H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7] Specifically, 2,3-disubstituted quinazolinones have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[8]
The benzyl substituent at the N3 position of the quinazolinone core in this compound makes it a candidate for targeting protein kinases like VEGFR-2.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes cell proliferation and survival, thereby potentially exerting anti-cancer effects.
Caption: Potential mechanism of action via VEGFR-2 inhibition.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structural similarity to known kinase inhibitors suggests that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 3-benzyl-2-mercapto-3H-quinazolin-4-one and its closely related derivatives. While the specific crystal structure of the parent compound is not publicly available, this document leverages detailed crystallographic data from its methoxy and methyl analogs to offer a robust framework for understanding its structural characteristics, experimental determination, and potential applications in drug discovery.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on this compound, a key scaffold in medicinal chemistry.
Synthesis and Crystallization
The synthesis of this compound and its analogs typically involves the reaction of the corresponding 2-aminobenzoic acid derivative with benzyl isothiocyanate. The general synthetic protocol is as follows:
Experimental Protocol: Synthesis and Crystallization
Materials:
-
Substituted 2-aminobenzoic acid (e.g., 2-amino-3-methoxybenzoic acid or 2-amino-5-methylbenzoic acid)
-
Benzyl isothiocyanate
-
Triethylamine
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of the substituted 2-aminobenzoic acid (10 mmol), benzyl isothiocyanate (10 mmol), and triethylamine (5 mmol) in ethanol (30 ml) is heated under reflux for two hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Single crystals suitable for X-ray diffraction are typically obtained by recrystallization from ethanol.
Crystal Structure Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the crystallographic data and data collection and refinement parameters for two closely related analogs of the target compound.
Crystallographic Data
The following tables summarize the crystallographic data for 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and 3-Benzyl-6-methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one.
Table 1: Crystal Data and Structure Refinement for 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one [1]
| Parameter | Value |
| Empirical formula | C₁₆H₁₄N₂O₂S |
| Formula weight | 298.35 |
| Temperature | 294 K |
| Wavelength | 1.54184 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 6.3025(5) Å, α = 101.728(5)°b = 10.8353(5) Å, β = 102.419(6)°c = 11.0144(7) Å, γ = 101.693(5)° |
| Volume | 694.95(8) ų |
| Z | 2 |
| Density (calculated) | 1.426 Mg/m³ |
| Absorption coefficient | 2.12 mm⁻¹ |
| F(000) | 312 |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | 4.2 to 72.5° |
| Index ranges | -7<=h<=7, -13<=k<=13, -13<=l<=13 |
| Reflections collected | 12345 |
| Independent reflections | 2888 [R(int) = 0.033] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 1.000 and 0.512 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2888 / 0 / 190 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.103 |
| R indices (all data) | R1 = 0.043, wR2 = 0.108 |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.28 and -0.32 e.Å⁻³ |
Table 2: Crystal Data and Structure Refinement for 3-Benzyl-6-methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one [2]
| Parameter | Value |
| Empirical formula | C₁₆H₁₄N₂OS |
| Formula weight | 282.35 |
| Temperature | 296 K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 24.2438(18) Å, α = 90°b = 5.1618(5) Å, β = 111.532(6)°c = 24.4265(17) Å, γ = 90° |
| Volume | 2843.4(4) ų |
| Z | 8 |
| Density (calculated) | 1.318 Mg/m³ |
| Absorption coefficient | 1.99 mm⁻¹ |
| F(000) | 1184 |
| Crystal size | 0.83 x 0.12 x 0.06 mm |
| Theta range for data collection | 3.6 to 66.9° |
| Index ranges | -28<=h<=28, -6<=k<=6, -28<=l<=29 |
| Reflections collected | 21586 |
| Independent reflections | 5012 [R(int) = 0.053] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.889 and 0.288 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5012 / 0 / 361 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.136 |
| R indices (all data) | R1 = 0.071, wR2 = 0.151 |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.28 and -0.42 e.Å⁻³ |
Data Collection and Refinement
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 294-296 K) using a diffractometer equipped with a Cu Kα radiation source.
-
Data Processing: The collected data is processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Molecular and Crystal Structure Insights
The crystal structures of the analyzed analogs reveal key structural features that are likely conserved in the parent compound, this compound.
-
Planarity: The quinazoline ring system is essentially planar.[2]
-
Conformation: The benzyl group is oriented at a significant dihedral angle with respect to the quinazoline plane, typically around 78-88°.[1][2]
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. In the case of the methoxy analog, molecules form dimers through N—H···S hydrogen bonds.[1] For the methyl derivative, adjacent molecules are connected via N—H···S and C—H···O hydrogen bonds, forming supramolecular chains.[2] These interactions are crucial for the stability of the crystal lattice.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of this compound and its analogs.
Caption: Experimental workflow for synthesis and crystal structure determination.
Caption: Relationship between crystal structure and drug development.
Conclusion
The crystal structure analysis of this compound and its analogs provides invaluable insights into their three-dimensional architecture. This information is fundamental for understanding their chemical behavior and biological activity. The detailed experimental protocols and crystallographic data presented in this guide, based on closely related known structures, offer a solid foundation for researchers engaged in the synthesis, characterization, and development of novel quinazolinone-based therapeutic agents. The elucidated structural features, particularly the nature of intermolecular interactions, are key to predicting and modulating the solid-state properties and ultimately the therapeutic efficacy of this important class of compounds.
References
The Pharmacological Potential of 3-Benzyl-2-mercapto-3H-quinazolin-4-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 3-Benzyl-2-mercapto-3H-quinazolin-4-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, anti-inflammatory, analgesic, and antimicrobial properties.
Synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one Derivatives
The core structure of this compound is typically synthesized through a multi-step process. A common synthetic route involves the reaction of anthranilic acid with an appropriate isothiocyanate. For the 3-benzyl substitution, benzyl isothiocyanate is a key reagent. Further modifications at the 2-mercapto position are readily achieved through S-alkylation or other nucleophilic substitution reactions, allowing for the creation of a diverse library of derivatives.
A general synthetic scheme begins with the reaction of anthranilic acid with carbon disulphide. Subsequent reactions, including the introduction of the benzyl group at the N-3 position and various substituents at the S-2 position, lead to the final products. The purity and structure of the synthesized compounds are typically confirmed using techniques such as TLC, IR, NMR (¹H and ¹³C), and mass spectrometry.[1]
Caption: General synthesis workflow for 2-S-substituted-3-benzyl-quinazolin-4-one derivatives.
Anticancer Activity
Derivatives of the 2-mercapto-quinazolin-4-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a benzyl group at the N-3 position has been noted to influence this activity.
Mechanism of Action
The anticancer activity of these compounds is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have suggested potential interactions with targets such as receptor tyrosine kinases (e.g., VEGFR-2), histone deacetylases (HDACs), and proteins involved in cell cycle regulation and apoptosis.[2][3] For instance, some derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic genes like p53 and BAX, and downregulation of the anti-apoptotic gene BCL-2.[4]
Caption: Putative anticancer mechanisms of 3-benzyl-2-mercapto-quinazolin-4-one derivatives.
In Vitro Cytotoxicity Data
The cytotoxic potential of these derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-3 Benzyl-substituted Hydroxamic Acids | SW620 (Colon) | Varies | [2] |
| N-3 Benzyl-substituted Hydroxamic Acids | MDA-MB-231 (Breast) | Varies | [2] |
| 2-Mercaptoquinazolin-4-ones | MDA-MB-231 (Breast) | 9.97 - 16.27 | [4][5] |
| 2,3-Disubstituted Quinazolin-4-ones | HepG2 (Liver) | Varies | [3] |
| Quinazolinone Derivatives | MCF-7 (Breast) | Varies | [6][7] |
| Quinazolinone Derivatives | HeLa (Cervical) | Varies | [6] |
| Quinazolinone Derivatives | Caco-2 (Colorectal) | 23.31 | [7] |
Note: IC50 values are highly dependent on the specific substitutions on the quinazolinone core.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[8]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Standard workflow for the MTT cytotoxicity assay.
Anti-inflammatory and Analgesic Activities
Several novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[9][10] Some of these compounds have shown potency comparable to or even exceeding that of the standard drug, diclofenac sodium.[9]
Mechanism of Action
The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[11] Molecular docking studies have been employed to elucidate the binding interactions of these compounds with the active sites of COX-1 and COX-2.[11]
In Vivo Evaluation Data
The anti-inflammatory and analgesic activities are typically assessed using animal models.
| Activity | Model | Compound Series | Potency (ED50 mg/kg) | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 50.3 - 112.1 | [11][12] |
| Analgesic | Acetic acid-induced writhing | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 12.3 - 111.3 | [11][12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13]
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., diclofenac sodium), and test groups.[14]
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the respective groups.[15]
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.[13][14]
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 5 hours) after carrageenan injection using a plethysmometer.[14][15]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Antimicrobial Activity
The quinazolinone scaffold is also a valuable template for the development of new antimicrobial agents. Derivatives of this compound have been screened for their activity against a range of bacterial and fungal strains.
In Vitro Antimicrobial Data
The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Series | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |
| Quinazolinone Schiff bases | E. coli, S. aureus, B. subtilis, P. aeruginosa | C. albicans | Varies (often >128) | [16] |
| Fused Quinazolinones | Gram-positive & Gram-negative bacteria | C. albicans, A. niger | Varies | [17] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | S. aureus, B. subtilis, P. aeruginosa, E. coli | A. fumigatus, S. cerevisiae, C. albicans | 18.3 - 30.1 | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[19]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[17][19]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like Alamar Blue can be used to aid in the visualization of microbial growth.[16][19]
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. The wealth of available data on their synthesis and biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, provides a strong foundation for further research and development. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the potential discovery of novel and effective therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds is crucial for realizing their full therapeutic potential.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research into the specific mechanism of action of this compound is limited, its role as a crucial synthetic intermediate has led to the development of a diverse range of derivatives with potent biological activities. This guide consolidates the available information on these derivatives to infer the potential mechanisms and therapeutic targets associated with the this compound core structure. The primary activities observed in its derivatives span anticancer, anti-inflammatory, and antimicrobial applications, often attributed to the inhibition of key enzymes and modulation of critical signaling pathways.
Role as a Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of various substituted quinazolinones. The presence of a reactive mercapto group at the 2-position and a benzyl group at the 3-position allows for a variety of chemical modifications, leading to the generation of libraries of compounds with diverse pharmacological profiles.
General Synthetic Pathway
The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones typically begins with the reaction of an appropriate anthranilic acid derivative with benzylisothiocyanate. This is followed by S-alkylation or other modifications at the 2-mercapto position to introduce various functional groups.
The Enduring Scaffold: A Technical Guide to the Synthesis of Quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This enduring interest stems from its versatile structure, which allows for modification at various positions to modulate its pharmacological profile. This technical guide provides an in-depth review of the key synthetic methodologies for preparing quinazolin-4-one derivatives, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The synthesis of the quinazolin-4-one ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Classical methods often rely on the condensation of anthranilic acid derivatives, while modern approaches leverage catalysis and greener reaction conditions to improve yields and sustainability.
Niementowski Reaction and Related Condensations
One of the most traditional and widely used methods for the synthesis of quinazolin-4-ones is the Niementowski reaction.[3] This method typically involves the thermal condensation of anthranilic acid with an excess of formamide or other amides to yield the corresponding 4(3H)-quinazolinone.[3][4]
Logical Workflow for the Niementowski Reaction
Caption: General workflow of the Niementowski reaction.
Variations of this approach involve the use of different condensing agents and starting materials. For instance, 2-aminobenzamides can be reacted with aldehydes, alcohols, or carboxylic acids under various conditions to achieve the quinazolin-4-one scaffold.[5]
Table 1: Comparison of Niementowski and Related Condensation Reactions
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| Anthranilic acid | Formamide | 130-135°C, 2h | 72-96 | [4] |
| 2-Aminobenzamide | Styrene | p-TsOH, DMSO, 120°C, 12h | 56-92 | [5] |
| 2-Aminobenzamide | Aldehyde | p-TsOH, PIDA, CH2Cl2, rt | 75-92 | [6] |
| 2-Aminobenzamide | β-Ketoester | H3PO3, Toluene, 110°C | 85-95 | [7] |
Experimental Protocol: Niementowski Synthesis of Quinazolin-4-one [4]
-
To 13.7 g (0.1 mol) of anthranilic acid in a two-neck flask equipped with a reflux condenser, add 16 mL (0.4 mol) of formamide (p= 1.13 g/sm3 ).
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.
-
Monitor the reaction progress by TLC (benzene:acetone 5:3).
-
Upon completion, cool the reaction mixture and pour it over crushed ice.
-
Allow the mixture to stand for 6-8 hours to facilitate crystallization.
-
Filter the resulting crystals, dry them, and recrystallize from water using activated charcoal to obtain quinazolin-4-one.
Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the use of metal catalysts to construct heterocyclic scaffolds with high efficiency and selectivity. Copper and palladium-catalyzed reactions are particularly prominent in the synthesis of quinazolin-4-ones. These methods often involve cascade or domino reactions, where multiple bonds are formed in a single pot.
Logical Workflow for Copper-Catalyzed Synthesis
Caption: General workflow for copper-catalyzed quinazolinone synthesis.
Copper-catalyzed methods can utilize readily available starting materials like 2-halobenzamides and nitriles, or 2-isocyanobenzoates and amines.[6] Palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanides also provide an efficient route to this scaffold.[6]
Table 2: Overview of Metal-Catalyzed Quinazolin-4-one Syntheses
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Yield (%) | Reference |
| 2-Isocyanobenzoate | Amine | Cu(OAc)2, Et3N | 48-90 | [6][8] |
| 2-Halobenzamide | Nitrile | CuI, tBuOK | 65-95 | [6] |
| 2-Aminobenzamide | Aryl Halide, t-Butyl Isocyanide | Pd(OAc)2, Xantphos, K2CO3 | 60-85 | [6] |
| (2-Bromophenyl)methylamines | Amidine Hydrochlorides | CuBr, Air (oxidant) | Moderate to Good | [7] |
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Alkylated Quinazolinones [8]
-
To a solution of ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol) in anisole (2.0 mL), add Et3N (0.140 mL, 1.0 mmol) and Cu(OAc)2·H2O (0.010 g, 0.05 mmol).
-
Add the aliphatic amine (1.0 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
After the reaction is complete, add CH2Cl2 and saturated NaHCO3 solution.
-
Separate the layers and wash the aqueous layer twice with CH2Cl2.
-
Combine the organic fractions, dry over Na2SO4, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.
Green and Sustainable Synthetic Approaches
In line with the principles of green chemistry, several environmentally benign methods for quinazolin-4-one synthesis have been developed. These include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and oxidant-free reactions.[9][10]
Microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions or using green solvents like water.[10][11] Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both solvent and catalyst, offering a recyclable and biodegradable reaction medium.[9]
Table 3: Green Synthetic Methods for Quinazolin-4-ones
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Microwave-assisted | Anthranilic acid, Acetic anhydride | Neat, Microwave irradiation | >95 (intermediate) | [10] |
| Microwave-assisted | 2-methyl-4H-3,1-benzoxazin-4-one, NH3aq | Solid support, Microwave | ~80 (overall) | [10] |
| Deep Eutectic Solvent | Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea, 80°C | Moderate to Excellent | [9] |
| H2O2-mediated | 2-Aminobenzamide, DMSO | H2O2 (oxidant) | Moderate to Good | [12] |
Experimental Protocol: Synthesis of 2-Methyl-quinazolin-4(3H)-ones in a Deep Eutectic Solvent [9]
-
Prepare the deep eutectic solvent by mixing choline chloride (0.05 mol) and urea (0.1 mol) and heating at 90°C until a clear liquid is formed. Cool to room temperature.
-
To the prepared DES, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).
-
Stir the mixture under heating at 80°C until the reaction is complete, as monitored by TLC (benzene:acetone:acetic acid 8:1:1).
-
Upon completion, extract the product with an appropriate solvent and purify as necessary.
Biological Significance and Signaling Pathways
The therapeutic potential of quinazolin-4-one derivatives is vast, with many compounds acting as potent inhibitors of key signaling pathways implicated in diseases like cancer.
Anticancer Activity: Targeting Kinase Signaling
A significant number of quinazolin-4-one derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways.[7][12][13] Overexpression or mutation of EGFR is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[11][14] Similarly, the PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[12][15][16]
EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quinazolin-4-one derivatives can also induce apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways.[3][9] This involves the modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of caspases.[3][9]
Induction of Apoptosis by Quinazolin-4-ones
Caption: Intrinsic and extrinsic apoptosis pathways induced by quinazolinones.
Antimicrobial Activity: A Potential Mode of Action
The structural similarity of some quinazolin-4-one derivatives to fluoroquinolone antibiotics suggests a potential mechanism of action involving the inhibition of DNA gyrase (Topoisomerase II).[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Proposed Antibacterial Mechanism of Quinazolin-4-ones
Caption: Proposed inhibition of DNA gyrase by quinazolinone derivatives.
Conclusion
The quinazolin-4-one scaffold remains a cornerstone of modern medicinal chemistry and drug discovery. The synthetic methodologies for its construction are diverse and continue to evolve, with a clear trend towards more efficient, sustainable, and versatile approaches. Understanding these synthetic routes, coupled with a deep knowledge of the biological pathways these derivatives modulate, is crucial for the rational design and development of new therapeutic agents. This guide provides a solid foundation for researchers to explore the rich chemistry and pharmacology of this important class of heterocyclic compounds.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a molecule of significant interest within medicinal chemistry due to the versatile biological activities associated with the quinazolinone scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in authoritative references.
Executive Summary
This compound (Molecular Formula: C₁₅H₁₂N₂OS, Molecular Weight: 268.34 g/mol ) is a derivative of the quinazolinone heterocyclic system. The structural and electronic properties of this compound are paramount for understanding its potential as a therapeutic agent. This guide will systematically explore its spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and a discussion of its expected Ultraviolet-Visible (UV-Vis) absorption characteristics.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a bicyclic quinazolinone core, with a benzyl group substituted at the N-3 position and a mercapto (or its tautomeric thione form) group at the C-2 position. The presence of aromatic rings, an amide linkage, and a thioamide/mercapto group dictates its unique spectroscopic properties.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR (Proton NMR) Spectroscopy
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds due to its high polarity, which aids in dissolving the sample, and its ability to slow down the exchange of labile protons (like N-H), often allowing for their observation. The spectrum is typically recorded on a high-field instrument (≥400 MHz) to ensure adequate resolution of the aromatic multiplets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (typically -2 to 12 ppm).
-
Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Data Presentation: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.89 | s | 1H | N¹-H |
| 7.78 | d | 1H | Ar-H |
| 7.65 | t | 1H | Ar-H |
| 7.37-7.25 | m | 6H | Ar-H (Benzyl) & Ar-H (Quinazolinone) |
| 7.18 | d | 1H | Ar-H |
| 5.50 | s | 2H | N³-CH₂ |
Data sourced from Abdel-Rahman, A. A. H., et al. (2017)
Trustworthiness: The integration values directly correspond to the number of protons in each chemical environment, validating the assignments. The characteristic singlet for the benzylic protons (N³-CH₂) and the distinct signals for the quinazolinone and benzyl aromatic protons are in complete agreement with the proposed structure. The downfield singlet at 12.89 ppm is indicative of the acidic N¹-H proton.
¹³C NMR (Carbon NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon atom. The chemical shifts are highly informative, with the carbonyl (C=O) and thione (C=S) carbons appearing at the downfield end of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.
Data Presentation: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 176.1 | C=S (C-2) |
| 160.7 | C=O (C-4) |
| 139.5 | Quaternary C |
| 136.9 | Quaternary C |
| 134.1 | Ar-CH |
| 128.6 | Ar-CH |
| 127.3 | Ar-CH |
| 127.0 | Ar-CH |
| 125.8 | Ar-CH |
| 125.4 | Ar-CH |
| 115.6 | Quaternary C |
| 114.9 | Ar-CH |
| 47.9 | N³-CH₂ |
Data sourced from Abdel-Rahman, A. A. H., et al. (2017)
Trustworthiness: The presence of 13 distinct carbon signals is consistent with the molecular structure. The key diagnostic peaks are the C=S at δ 176.1 ppm and the C=O at δ 160.7 ppm, confirming the presence of these functional groups. The signal at δ 47.9 ppm is characteristic of the benzylic methylene carbon.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For solid samples like this compound, the KBr pellet method is a robust and widely used sample preparation technique, ensuring a uniform distribution of the analyte in an IR-transparent matrix.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply sufficient pressure to form a translucent pellet.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Presentation: FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3432 | Broad | N-H Stretch |
| 3061 | Medium | Aromatic C-H Stretch |
| 1678 | Strong | C=O (Amide) Stretch |
| 1605 | Medium | C=N Stretch |
| 1558 | Medium | Aromatic C=C Stretch |
| 1255 | Strong | C=S Stretch |
Data sourced from Popa, D. S., et al. (2022)
Trustworthiness: The strong absorption at 1678 cm⁻¹ is a definitive indicator of the amide carbonyl group. The broad band around 3432 cm⁻¹ corresponds to the N-H stretching vibration. The presence of a strong band at 1255 cm⁻¹ is characteristic of the C=S (thione) group. The aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene rings.
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Impact (EI) ionization is a common method for relatively small, thermally stable organic molecules, often leading to characteristic fragmentation patterns that can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source.
-
Data Acquisition:
-
Vaporize the sample by heating the probe.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).
-
Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Presentation: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 268 | 100 | [M]⁺ (Molecular Ion) |
| 177 | 35 | [M - C₇H₇]⁺ |
| 149 | 25 | [M - C₇H₇ - CO]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from Abdel-Rahman, A. A. H., et al. (2017)
Trustworthiness: The observation of the molecular ion peak at m/z 268 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure. The prominent peak at m/z 91 is a classic signature of a benzyl group, corresponding to the stable tropylium cation. The loss of this benzyl group (mass 91) from the molecular ion would lead to a fragment at m/z 177.
A Technical Guide to the Antitumor Activity of 2-Mercapto-4(3H)-quinazolinone Analogs
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] Among these, analogs featuring a mercapto group at the 2-position have emerged as a particularly promising class of antitumor agents. These compounds exert their effects through diverse and targeted mechanisms, including the inhibition of critical enzymes involved in cancer progression, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[4][5]
This technical guide provides an in-depth overview of the synthesis, antitumor activity, and mechanisms of action of 2-mercapto-4(3H)-quinazolinone analogs, tailored for researchers and drug development professionals.
Synthetic Pathways
The synthesis of 2-mercapto-4(3H)-quinazolinone derivatives typically begins with anthranilic acid or its substituted analogs. A common and versatile method involves the cyclization of these precursors to form the core quinazolinone ring, followed by S-alkylation or S-arylation at the 2-mercapto position to generate a library of diverse analogs.
A representative synthetic scheme involves reacting a substituted anthranilic acid with an isothiocyanate to yield an intermediate, which then undergoes cyclization to form the 2-mercapto-4(3H)-quinazolinone core. Subsequent reaction of this core with various alkyl or aryl halides in the presence of a base affords the final target compounds.[6][7]
Caption: General synthetic workflow for 2-mercapto-4(3H)-quinazolinone analogs.
Quantitative Antitumor Activity
The antitumor potential of these analogs has been quantified against a wide array of human cancer cell lines. The data, primarily presented as 50% growth inhibition (GI50 or IC50), total growth inhibition (TGI), and 50% lethal concentration (LC50), reveals that substitutions at the 2-thio and N-3 positions significantly influence cytotoxic potency.[7][8]
Table 1: In Vitro Anticancer Activity of 2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones
| Compound | Mean GI50 (µM) | Reference Drug | Mean GI50 (µM) |
| 7 | 17.90 | 5-Fluorouracil | 18.60 |
| 19 | 6.33 | Gefitinib | 3.24 |
| Erlotinib | 7.29 | ||
| Data sourced from a study evaluating novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones. Compounds 7 and 19 showed excellent antitumor properties, with activities comparable or superior to standard drugs against certain cancer cell lines, particularly lung, CNS, and breast cancer cells.[6][9] |
Table 2: In Vitro Anticancer Activity of 2-Substituted Mercapto-3-benzyl-6-iodo-4(3H)-quinazolinones
| Compound | Parameter | Mean-Graph Midpoint (µM) |
| 2 | GI50 | 3.9 |
| TGI | 25.2 | |
| LC50 | 82.3 | |
| 9 | GI50 | 2.7 |
| TGI | 12.3 | |
| LC50 | 38.7 | |
| Data from the NCI-60 cell line screen. Compounds 2 (2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline) and 9 (2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone) were identified as the most active agents in this series.[7][10] |
Table 3: Cytotoxicity of 2-Mercaptoquinazolin-4(3H)-one based N-Hydroxyheptanamides (HDAC Inhibitors)
| Compound | Substitution | SW620 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| 4a | N-3: -CH3, R: -H | 4.24 ± 1.16 | 2.93 ± 0.68 |
| 4c | N-3: -CH3, R: 7-CH3 | 3.61 ± 0.32 | 3.34 ± 0.32 |
| This series was evaluated for histone deacetylase (HDAC) inhibitory activity. The results indicated that substituents at the N-3 position significantly impact anticancer activity, with methyl-substituted derivatives showing the highest cytotoxicity.[8] |
Mechanisms of Antitumor Action
2-Mercapto-4(3H)-quinazolinone analogs employ multiple mechanisms to achieve their anticancer effects, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.
Enzyme Inhibition
A primary mechanism is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.
-
Tyrosine Kinases (EGFR & VEGFR-2): Many quinazolinone derivatives are designed as inhibitors of protein kinases.[5] The quinazoline scaffold is present in approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[6] Analogs have been shown to dock into the EGFR kinase domain, suggesting a similar mechanism of action.[6] Similarly, vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, is another important target.[11][12]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone analogs.
-
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of cancer therapeutics that regulate gene expression.[8] Certain 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a hydroxamic acid moiety have shown potent HDAC inhibitory activity, leading to cell cycle arrest and apoptosis.[8]
-
Other Enzymes: These analogs have also been investigated as inhibitors of dihydrofolate reductase (DHFR), carbonic anhydrases (CA IX and XII), and phosphoinositide 3-kinases (PI3Ks), all of which are validated targets in oncology.[4][5][13][14]
Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, these compounds can directly trigger pathways leading to cancer cell death.
-
Cell Cycle Arrest: Active compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[4][8]
-
Apoptosis: The induction of apoptosis is a hallmark of many effective anticancer agents. These quinazolinone derivatives can trigger apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of programmed cell death.[2][4][8]
Caption: Logical flow of apoptosis induction and cell cycle arrest.
Inhibition of Tubulin Polymerization
Some quinazolinone derivatives act as tubulin polymerization inhibitors. By disrupting the formation of microtubules, which are essential for cell division, they induce mitotic arrest and subsequent apoptosis in cancer cells.[4]
Experimental Protocols
Reproducibility is key in scientific research. The following sections detail generalized protocols for the synthesis and evaluation of 2-mercapto-4(3H)-quinazolinone analogs, based on methodologies reported in the literature.
General Procedure for Synthesis
-
Core Formation: A mixture of a substituted anthranilic acid (1 equivalent) and an appropriate isothiocyanate (1.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The resulting intermediate is then treated with an aqueous base (e.g., NaOH) and heated to induce cyclization. Acidification of the reaction mixture yields the crude 2-mercapto-4(3H)-quinazolinone core, which is purified by recrystallization.
-
S-Alkylation/Arylation: The synthesized 2-mercapto-4(3H)-quinazolinone core (1 equivalent) is dissolved in a polar aprotic solvent like acetone or DMF, containing a base such as potassium carbonate (2 equivalents).[6] The appropriate alkyl or aryl halide (1 equivalent) is added, and the mixture is stirred at room temperature for 10-12 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography or recrystallization to yield the final analog.[6]
-
Characterization: The structure of the final compounds is confirmed using spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][11]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing various concentrations of the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Molecular Docking Protocol
In silico molecular docking is frequently used to predict the binding mode of these analogs with their protein targets.[6][11]
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the quinazolinone analogs are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking grid is defined around the active site of the target protein. The prepared ligands are then docked into this grid using software like AutoDock or Glide. The program generates multiple binding poses for each ligand.
-
Analysis: The resulting poses are scored based on their predicted binding affinity (e.g., docking score or binding energy). The pose with the lowest energy is typically considered the most likely binding mode. This mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[11]
Conclusion
Analogs of 2-mercapto-4(3H)-quinazolinone represent a versatile and potent class of anticancer agents. Their chemical tractability allows for the synthesis of large libraries of compounds, facilitating extensive structure-activity relationship studies. The multifaceted mechanisms of action, including the inhibition of critical oncogenic kinases and the induction of apoptosis, underscore their therapeutic potential.[4] While many compounds have shown promising in vitro activity, further preclinical and in vivo studies are necessary to translate these findings into clinically effective cancer therapies. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel, targeted anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendant Quinazolin-4(3H)-ones: A Technical Guide to Their Antimicrobial Evaluation
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Of particular significance is its potent and versatile antimicrobial profile, offering a promising avenue for the development of novel therapeutics in an era of escalating antimicrobial resistance.[4][5] This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of new quinazolin-4(3H)-one derivatives, tailored for researchers and professionals in drug discovery and development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of novel quinazolin-4(3H)-one derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal Concentration (MBC). These values are critical for comparing the potency of different compounds against a panel of clinically relevant microbial strains. The following tables summarize the quantitative data from various studies, showcasing the activity of select derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Antibacterial Activity of Quinazolin-4(3H)-one Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 25.6 ± 0.5 | 24.3 ± 0.4 | 25.1 ± 0.5 | 30.1 ± 0.6 | [7][8] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | 1.95 | - | - | - | [9] |
| Derivative 4'c | 0.03-0.25 | - | - | - | [10] |
| Derivative 4'e | 0.03-0.25 | - | - | - | [10] |
| Derivative 4'f | 0.03-0.25 | - | - | - | [10] |
| Derivative 4'h | 0.03-0.25 | - | - | - | [10] |
Table 2: Antifungal Activity of Quinazolin-4(3H)-one Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Saccharomyces cerevisiae | Reference |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | 0.8-3.3 | - | - | - | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 26.1 ± 0.5 | 18.3 ± 0.6 | 18.3 ± 0.6 | 23.1 ± 0.4 | [7][8] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | 3.90 | 3.90 | - | - | [9] |
| Thioureide derivatives 4–6 | Moderate Activity | - | - | - | [1] |
| Carbohydrazide derivatives 19–21 and 24 | Moderate Activity | - | - | - | [1] |
Experimental Protocols: A Methodological Overview
The synthesis and antimicrobial evaluation of quinazolin-4(3H)-one derivatives follow a well-established series of protocols. This section details the common methodologies employed in the cited research.
General Synthesis of Quinazolin-4(3H)-one Derivatives
A prevalent synthetic route commences with anthranilic acid, which undergoes a series of reactions to yield the final quinazolinone products. A generalized protocol is as follows:
-
Formation of 2-substituted-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an appropriate acylating agent, such as an acid chloride or anhydride (e.g., benzoyl chloride or acetic anhydride), often in the presence of a base like pyridine.[2][11] This is followed by cyclization, typically through heating, to form the benzoxazinone intermediate.[9]
-
Synthesis of 3-amino-2-substituted-quinazolin-4(3H)-one: The benzoxazinone intermediate is then treated with hydrazine hydrate, usually under reflux conditions in a solvent like ethanol, to yield the 3-amino-quinazolinone derivative.[5][9][12]
-
Formation of Schiff Bases and other N-substituted derivatives: The 3-amino group serves as a versatile handle for further derivatization. For instance, reaction with various aromatic or heterocyclic aldehydes in a suitable solvent (e.g., glacial acetic acid) under reflux leads to the formation of Schiff bases.[2][9] Alternatively, other nucleophiles can be introduced at this position.
The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using modern spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7][9]
Antimicrobial Screening Protocols
The in vitro antimicrobial activity of the synthesized compounds is assessed using standardized methods to ensure reproducibility and comparability of results.
-
Agar Well/Disk Diffusion Method: This is a common primary screening technique.[1][13] A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).[1] Wells are then punched into the agar, or sterile paper disks impregnated with the test compounds at a specific concentration are placed on the surface. The plates are incubated, and the diameter of the zone of inhibition around each well or disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.
-
Broth Microdilution Method for MIC Determination: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14] Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and evaluation of antimicrobial quinazolin-4(3H)-one derivatives.
Caption: A generalized workflow for the synthesis of quinazolin-4(3H)-one derivatives.
Caption: The workflow for the antimicrobial evaluation of synthesized compounds.
Concluding Remarks
The antimicrobial potential of quinazolin-4(3H)-one derivatives is well-documented, with numerous studies demonstrating their efficacy against a wide range of pathogens, including multi-drug resistant strains.[10] The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity. Future research in this area will likely focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their in vivo efficacy in preclinical models. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 10. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of 2,3-disubstituted quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds that have garnered significant interest in oncology research. The quinazolinone scaffold is a key pharmacophore in numerous biologically active molecules, and its derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and illustrates the primary signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxic Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives
The cytotoxic potential of 2,3-disubstituted quinazolin-4(3H)-one derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables consolidate IC50 values from various studies, showcasing the activity of different derivatives against several human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines
| Compound ID/Description | 2-Substituent | 3-Substituent | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1 | Styryl | H | A2780 (Ovarian) | <1 | Lapatinib | 12.11 ± 1.03 |
| 4-Hydroxystyryl | H | A2780 (Ovarian) | <1 | Lapatinib | 12.11 ± 1.03 | |
| 2-Methoxystyryl | H | A2780 (Ovarian) | <1 | Lapatinib | 12.11 ± 1.03 | |
| Naphthalen-1-yl | H | HT29 (Colon) | <0.05 | - | - | |
| Naphthalen-1-yl | H | U87 (Glioblastoma) | <0.05 | - | - | |
| Naphthalen-1-yl | H | A2780 (Ovarian) | <0.05 | - | - | |
| Series 2 | Varied Ester Moieties | Phenyl/Benzyl | MCF-7 (Breast) | 0.20 - 15.72 | Lapatinib | 5.9 ± 0.74 |
| Varied Hydrazide Moieties | Phenyl/Benzyl | MCF-7 (Breast) | 0.20 - 0.84 | Lapatinib | 5.9 ± 0.74 | |
| Varied Ester Moieties | Phenyl/Benzyl | A2780 (Ovarian) | 0.49 - 16.43 | Lapatinib | 12.11 ± 1.03 | |
| Varied Hydrazide Moieties | Phenyl/Benzyl | A2780 (Ovarian) | 0.14 - 3.00 | Lapatinib | 12.11 ± 1.03 | |
| Series 3 | Mercapto-linker | Phenyl | HepG2 (Liver) | 36.33 ± 1.76 | Sorafenib | 10.42 ± 0.58 |
| Mercapto-linker | 4-Chlorophenyl | HepG2 (Liver) | 22.14 ± 1.12 | Sorafenib | 10.42 ± 0.58 | |
| Mercapto-linker | 4-Fluorophenyl | HepG2 (Liver) | 29.87 ± 1.45 | Sorafenib | 10.42 ± 0.58 | |
| Series 4 | Varied Aryl/Heteroaryl | Varied Amines | A549 (Lung) | 23.6 - 30.7 | 5-Fluorouracil | 27.9 |
| Varied Aryl/Heteroaryl | Varied Amines | MCF-7 (Breast) | 43.9 - 47.2 | - | - |
Note: The IC50 values are presented as ranges or specific values as reported in the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following section details a standardized protocol for the MTT assay, a widely used colorimetric method for assessing the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
2,3-disubstituted quinazolin-4(3H)-one derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazolinone derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the in vitro cytotoxicity studies of 2,3-disubstituted quinazolin-4(3H)-one derivatives.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Many 2,3-disubstituted quinazolin-4(3H)-one derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Caption: Intrinsic (mitochondrial) apoptosis pathway.
Caption: Extrinsic (death receptor) apoptosis pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them a significant scaffold in medicinal chemistry and drug development. 3-Benzyl-2-mercapto-3H-quinazolin-4-one, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, including antitumoral and antioxidant properties.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, compiled from established literature methods.
Data Presentation
The following table summarizes the key quantitative data for the target compound, this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | [4] |
| Molecular Formula | C₁₅H₁₂N₂OS | [4] |
| Molecular Weight | 268.3 g/mol | [4] |
| Appearance | Yellow solid | [3] |
| Melting Point (mp) | 253 °C | [3] |
| Yield | 72.72% | [3] |
| Mass Spec (MS) | m/z = 269.3 (M+1) | [3] |
| FT-IR (KBr, νₘₐₓ cm⁻¹) | 1687.8 (C=N), 1622.3 (C=O) | [3] |
| ¹H-NMR (DMSO-d₆, 500 MHz) δ | 13.060 (br, 1H, SH) | [3] |
Experimental Protocol
This protocol details the synthesis of this compound via the cyclocondensation of anthranilic acid and benzyl isothiocyanate. This method is adapted from procedures reported in the literature.[3]
Reaction Scheme:
(A graphical representation of the chemical reaction: Anthranilic Acid + Benzyl Isothiocyanate → this compound)
Materials and Reagents:
-
Anthranilic Acid (C₇H₇NO₂)
-
Benzyl Isothiocyanate (C₈H₇NS)
-
Triethylamine (TEA, C₆H₁₅N)
-
Absolute Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anthranilic acid (20 mmol, 2.74 g), absolute ethanol (40 mL), benzyl isothiocyanate (20 mmol), and triethylamine (30 mmol).[3]
-
Reflux: Equip the flask with a condenser and gently reflux the mixture using a water bath or heating mantle for approximately 3 hours.[3] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[3]
-
Purification: Wash the crude solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: Further purify the product by recrystallizing the solid from ethanol to obtain a pure yellow solid.[3]
-
Drying: Dry the purified crystals under vacuum to yield the final product, this compound.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Benzyl-2-mercapto-3H-quinazolin-4-one in In Vitro Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and its derivatives. The protocols outlined below cover key assays for determining cytotoxicity, investigating mechanisms of action through kinase inhibition, and analyzing effects on the cell cycle and apoptosis.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] The this compound scaffold, in particular, has been the subject of numerous studies, leading to the development of derivatives with significant cytotoxic activity against a range of cancer cell lines.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR-2, and the induction of apoptosis and cell cycle arrest.[1][5][6]
This document will focus on the application of in vitro assays to characterize the anticancer profile of these compounds, using a representative derivative, 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound X) , which has demonstrated notable activity, for illustrative data presentation. The methodologies provided are broadly applicable to the parent compound and its other analogues.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
Table 1: IC50 Values of Representative Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Structure | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.02 | [1] |
| 1b | 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | A2780 | Ovarian Carcinoma | 0.49 ± 0.05 | [1] |
| 2a | 3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | Various | Broad Spectrum | 10.47 (Mean GI50) | [3] |
| 2b | 3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | Various | Broad Spectrum | 7.24 (Mean GI50) | [3] |
Table 2: Kinase Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3a | EGFR | 0.097 ± 0.019 | [5] |
| 3b | HER2 | 0.128 ± 0.024 | [5] |
| 3c | CDK2 | 0.173 ± 0.012 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivative
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of the solubilization solution to each well.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7] Read the absorbance at 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes how to assess the inhibitory activity of this compound derivatives against VEGFR-2 kinase.[11][12][13]
Materials:
-
Recombinant Human VEGFR-2
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound
-
Kinase-Glo® MAX reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[11]
-
Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.[11]
-
Compound Addition: Add 5 µL of diluted test compound to the test wells. Add vehicle to the positive control wells and buffer to the blank wells.[11]
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add buffer to the blank wells.[11]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10-15 minutes.[11][12]
-
Data Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[14]
Materials:
-
Cancer cell lines
-
Test Compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in treated cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Test Compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway
Derivatives of this compound have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. Inhibition of these pathways can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. iajpr.com [iajpr.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinazolinones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] The rise of antibiotic resistance necessitates the development of novel antimicrobial agents, and quinazolinones represent a promising scaffold for such endeavors.[2][3] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] The mechanism of action for quinazolinone derivatives can vary, but has been suggested to involve interference with the bacterial cell wall and DNA.[7] Some derivatives have also been found to inhibit DNA gyrase and quorum sensing, which can affect biofilm formation.[8][9][10]
These application notes provide a comprehensive overview of the experimental setup for evaluating the antimicrobial properties of newly synthesized quinazolinone compounds. Detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and anti-biofilm activity are presented.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[13]
Protocol: Broth Microdilution Method
-
Preparation of Quinazolinone Stock Solution: Dissolve the quinazolinone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 5120 µg/mL).[6]
-
Preparation of Microtiter Plates: Aseptically add a specific volume of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 medium for fungi to each well of a 96-well microtiter plate.[6][13]
-
Serial Dilutions: Perform two-fold serial dilutions of the quinazolinone stock solution directly in the microtiter plate to achieve a range of concentrations.
-
Preparation of Microbial Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted quinazolinone compound. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinazolinone derivative at which no visible growth is observed.[14]
Alternatively, a colorimetric method using a redox indicator like Alamar Blue or resazurin can be employed for more objective endpoint determination.[4][15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][16] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[17]
Protocol: MBC Determination
-
Following MIC Assay: Use the 96-well plates from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[17]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.[17]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the quinazolinone derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16][17]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
Time-Kill Kinetic Assay
The time-kill kinetic assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[18][19] This provides valuable information about the pharmacodynamics of the compound and helps to confirm bactericidal or bacteriostatic activity.[15][20]
Protocol: Time-Kill Assay
-
Preparation: Prepare flasks containing a standardized bacterial inoculum in broth with different concentrations of the quinazolinone derivative (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of colony-forming units per milliliter (CFU/mL).
-
Incubation and Analysis: Incubate the plates and count the colonies. Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[20]
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.[8] Evaluating the ability of quinazolinone derivatives to inhibit biofilm formation is crucial.[21]
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of the quinazolinone derivatives. Include a control with no compound.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at an appropriate temperature).
-
Washing: Gently wash the wells to remove non-adherent bacteria.
-
Staining: Stain the adherent biofilms with a crystal violet solution.
-
Destaining: After another washing step, solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader. The intensity of the color is proportional to the amount of biofilm formed. The concentration at which the compound effects a 50% reduction in the amount of biofilm is defined as the IC50 value.[21]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Quinazolinone Derivatives
| Compound | Bacterial/Fungal Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Quinazolinone-A | Staphylococcus aureus | 29213 | 8 | 16 | 2 |
| Quinazolinone-A | Escherichia coli | 25922 | 16 | 64 | 4 |
| Quinazolinone-B | Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 |
| Quinazolinone-B | Candida albicans | 10231 | 16 | 32 | 2 |
| Ciprofloxacin | Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |
| Ciprofloxacin | Escherichia coli | 25922 | 0.25 | 0.5 | 2 |
Table 2: Time-Kill Kinetic Assay Data for Quinazolinone-A against S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.5 | 4.8 | 4.2 |
| 4 | 7.2 | 6.8 | 4.8 | 3.9 | 3.1 |
| 6 | 8.0 | 7.5 | 4.1 | 3.0 | <2.0 |
| 8 | 8.5 | 8.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.2 | 8.8 | <2.0 | <2.0 | <2.0 |
Table 3: Anti-Biofilm Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Biofilm Inhibition IC50 (µM) |
| Quinazolinone-C | Pseudomonas aeruginosa | 25.5 |
| Quinazolinone-D | Staphylococcus aureus | 18.2 |
Visualizations
Caption: Workflow for MIC and MBC Assays.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. idexx.dk [idexx.dk]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. linnaeusbio.com [linnaeusbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Benzyl-2-mercapto-3H-quinazolin-4-one as a Potential DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Benzyl-2-mercapto-3H-quinazolin-4-one as a targeted inhibitor of DNA gyrase, a critical enzyme in bacterial replication. While direct inhibitory data for this specific compound is not extensively available in the public domain, this document compiles relevant information on its synthesis, along with established protocols for evaluating the activity of analogous quinazolinone derivatives against DNA gyrase. The provided methodologies and theoretical frameworks are intended to guide researchers in the exploration of this and similar compounds as potential antibacterial agents.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial drugs. The quinazolinone scaffold has emerged as a promising pharmacophore for the design of DNA gyrase inhibitors. Various derivatives have demonstrated potent inhibitory activity against this enzyme, suggesting that this compound may also exhibit similar properties.
Synthesis of this compound
The synthesis of the key intermediate, 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, has been reported.[1] This can be achieved through the reaction of benzylamine with carbon disulphide and sodium hydroxide in dimethyl sulphoxide to form a sodium dithiocarbamate intermediate. This intermediate is then methylated with dimethyl sulphate to yield the corresponding dithiocarbamic acid methyl ester, which subsequently undergoes condensation with methyl anthranilate in ethanol to produce the desired 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.[1]
Quantitative Data on Related Quinazolinone Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 4a | 2-(2-(Furan-2-ylmethylene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | 3.19 | [2] |
| 5a | 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | 4.17 | [2] |
| 5c | 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | 3.86 | [2] |
| 5d | 2-(2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | 3.51 | [2] |
| Novobiocin | (Reference Inhibitor) | E. coli DNA gyrase | Not Reported | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a DNA gyrase inhibitor. These protocols are based on established methods used for similar quinazolinone derivatives.[2]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Novobiocin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile distilled water.
-
Add varying concentrations of the test compound or reference inhibitor to individual reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding E. coli DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1X TAE buffer until the supercoiled and relaxed DNA bands are well-resolved.
-
Visualize the DNA bands under UV illumination and capture an image.
-
Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA supercoiling activity.
DNA Gyrase ATPase Activity Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
5X ATPase Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM Mg(OAc)₂, 5 mM DTT)
-
ATP
-
Malachite green-molybdate reagent for phosphate detection
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Novobiocin)
-
Microplate reader
Procedure:
-
Set up reactions in a 96-well plate containing the ATPase assay buffer, linearized plasmid DNA, and varying concentrations of the test compound or reference inhibitor.
-
Add E. coli DNA gyrase to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the percentage of ATPase activity inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of DNA Gyrase Inhibition
The following diagram illustrates the general mechanism of action for DNA gyrase inhibitors, which leads to the disruption of DNA replication and ultimately bacterial cell death.
Caption: Inhibition of DNA gyrase by this compound.
Experimental Workflow for DNA Gyrase Inhibition Assay
The following diagram outlines the key steps involved in a typical DNA gyrase supercoiling inhibition assay.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Logical Relationship for Molecular Docking Study
This diagram illustrates the logical steps and components involved in performing a molecular docking study to predict the binding of this compound to DNA gyrase.
Caption: Logical workflow for a molecular docking study.
References
Application Notes and Protocols: In Vivo Anticonvulsant Activity Evaluation of Quinazolin-4(3H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolin-4(3H)-one derivatives represent an important class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including anticonvulsant, sedative-hypnotic, and CNS depressant effects.[1][2] Methaqualone, a well-known quinazolin-4(3H)-one, was previously used as a sedative-hypnotic.[1][3] The ongoing search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects has highlighted the potential of this scaffold.[2][4] Preclinical evaluation of these derivatives relies on robust and well-validated in vivo animal models that can predict clinical efficacy. This document provides detailed protocols for the most common preliminary assays used to screen these compounds: the Maximal Electroshock (MES) seizure test, the subcutaneous Pentylenetetrazole (scPTZ) seizure test, and the Rota-rod test for neurotoxicity assessment.
Key Experimental Models for Anticonvulsant Screening
The initial in vivo screening of potential anticonvulsant compounds typically involves a battery of tests to assess their efficacy against different seizure types and to determine their potential for motor impairment.
-
Maximal Electroshock (MES) Seizure Test: This model is considered a gold standard for identifying compounds effective against generalized tonic-clonic seizures.[5][6] The test evaluates a drug's ability to prevent the spread of seizures when neuronal circuits are maximally activated by an electrical stimulus.[5][6] Abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint.[5]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold.[7] PTZ is a GABA-A receptor antagonist, and this test is particularly sensitive to drugs that enhance GABAergic neurotransmission, modeling myoclonic or absence seizures.[8] The endpoint is the failure of a compound to prevent clonic seizures.[7]
-
Rota-rod Test for Neurotoxicity: This test assesses motor coordination, balance, and potential neurological deficits induced by a test compound.[9][10] It is a crucial component of the screening process to establish a therapeutic window between anticonvulsant efficacy and adverse motor effects.[3] The time a rodent can remain on a rotating rod is measured.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. scantox.com [scantox.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Green Synthesis of 3-Mercaptoquinazolinone Derivatives Using β-Cyclodextrin
These application notes provide a detailed protocol for the environmentally friendly synthesis of 3-mercaptoquinazolinone derivatives. This method utilizes β-cyclodextrin as a phase transfer catalyst in an aqueous medium, offering a mild, efficient, and green alternative to conventional synthetic routes.[1][2] The synthesized compounds have demonstrated significant potential as antimicrobial agents.[1][3][4]
Introduction
Quinazolinone derivatives are a class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4] Traditional synthetic methods for these compounds often involve hazardous organic solvents and harsh reaction conditions. The use of β-cyclodextrin in aqueous media presents a sustainable approach to organic synthesis.[5][6][7] β-cyclodextrin, a cyclic oligosaccharide, acts as a supramolecular catalyst, facilitating the reaction between sparingly soluble organic reactants in water through the formation of inclusion complexes.[6][8] This biomimetic approach not only leads to excellent product yields but also aligns with the principles of green chemistry.[1][9][10]
Applications
The primary application of this protocol is the synthesis of a variety of 3-mercaptoquinazolinone derivatives with potential biological activities. The synthesized compounds can be screened for various therapeutic properties, particularly as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][11][12]
Experimental Protocols
Materials and Methods
-
Reagents: 2-mercapto-3-substituted quinazolin-4(3H)-one, halo-acyl/halo-alkyl bromides (e.g., phenacyl bromide, amido-alkyl bromide), β-cyclodextrin, ethyl acetate, methanol, chloroform.
-
Equipment: Round-bottom flask, magnetic stirrer with heating plate, TLC plates (silica gel), column chromatography setup, rotary evaporator, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.
General Procedure for the Synthesis of 2-((2-oxo-phenylethyl) thio)-3-phenylquinazolin-4-(3H)-one
-
Catalyst Preparation: Dissolve β-cyclodextrin (1.135 g, 1 mmol) in 10 mL of water in a round-bottom flask. Stir the mixture with gentle heating until a clear solution is obtained.[1]
-
Reaction Setup: To the clear β-cyclodextrin solution, add 2-mercapto-3-phenyl substituted quinazolin-4-one (1.0 mmol) and phenacyl bromide (1.5 mmol) in a single pot.[1]
-
Reaction Execution: Stir the reaction mixture at 36 °C for 12 hours.[1] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Extraction: After completion of the reaction, extract the product using ethyl acetate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (60-120 mesh) using a methanol:chloroform solvent system to yield the pure 2-((2-oxo-phenylethyl) thio)-3-phenylquinazolin-4-(3H)-one derivatives.[1]
General Procedure for the Synthesis of 2-((3-oxo-3-(alkyl/aryl-1-yl) alkyl) thio)-3- substituted Quinazolin-4-(3H)-ones
-
Catalyst Preparation: Dissolve β-cyclodextrin (1.135 g, 1 mmol) in a minimal amount of water in a round-bottom flask by stirring with heating at 50 °C until a clear solution is obtained.[1]
-
Reaction Setup: In a single pot, add 2-mercapto-3-substituted quinazolin-4(3H)-one (1.0 mmol) and amido-alkyl bromide (1.5 mmol) to the β-cyclodextrin solution.[1]
-
Reaction Execution: Stir the reaction mixture for 12 hours at 36 °C.[1]
-
Product Extraction and Purification: Follow the same extraction and purification steps as described in the previous protocol.
Data Presentation
Antibacterial Activity of Synthesized Quinazolinone Derivatives
The synthesized 3-mercaptoquinazolinone derivatives were screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results are summarized in the table below, with the zone of inhibition measured in millimeters.
| Compound | Pseudomonas aeruginosa (Gram -ve) | E. Coli (Gram -ve) | Bacillus subtilis (Gram +ve) | Staphylococcus aureus (Gram +ve) |
| 6a | 35 | >50 | 30 | 32 |
| 6b | 34 | 32 | 26 | 28 |
| 8a | >50 | 42 | >50 | 38 |
| 8b | 34 | 32 | 32 | 39 |
| 8c | 42 | 26 | 38 | 42 |
| 8d | 28 | 28 | 26 | 46 |
| 8e | 35 | 34 | 42 | 40 |
| 8f | 29 | 45 | 29 | 36 |
| 8g | 40 | 40 | 36 | 28 |
| 8h | 38 | 39 | 42 | 36 |
| Ciprofloxacin | ≤21 | ≤23 | - | - |
| Ofloxacin | ≤22 | ≤20 | - | - |
| Data sourced from a study on the synthesis and antibacterial activity of 3-mercapto quinazolinone derivatives.[1] |
Visualizations
Experimental Workflow for Green Synthesis
The following diagram illustrates the key steps in the green synthesis of 3-mercaptoquinazolinone derivatives using β-cyclodextrin.
Caption: Workflow for the green synthesis of 3-mercaptoquinazolinone derivatives.
Conclusion
This protocol details a green and efficient method for synthesizing 3-mercaptoquinazolinone derivatives using β-cyclodextrin as a catalyst in an aqueous medium. The procedure is straightforward, utilizes environmentally benign reagents, and produces the target compounds in excellent yields.[1] The resulting derivatives exhibit significant antibacterial activity, highlighting their potential for further investigation in drug discovery and development.[1]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Cyclodextrin as a Catalyst in Organic Synthesis | Bentham Science [eurekaselect.com]
- 6. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media with β-cyclodextrin-SO3H as a recyclable catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Quinazolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of quinazolin-4-ones, a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] Solid-phase synthesis offers significant advantages for the generation of quinazolin-4-one libraries, including simplified purification and the potential for automation.
I. Introduction to Solid-Phase Strategies
The solid-phase synthesis of quinazolin-4-ones typically involves anchoring a suitable starting material to a solid support (resin), followed by a series of chemical transformations to construct the heterocyclic ring system. The final product is then cleaved from the resin. Key advantages of this approach include the ability to drive reactions to completion by using excess reagents, which can be easily washed away, and the simplification of product isolation.
Common strategies for the solid-phase synthesis of quinazolin-4-ones include:
-
Microwave-Assisted Synthesis on Inorganic Supports: This approach utilizes solid supports like alumina or silica in conjunction with microwave irradiation to accelerate reaction rates.
-
Aza Wittig-Mediated Annulation: This versatile strategy employs the aza Wittig reaction for the cyclization step to form the quinazolinone core.[1]
-
Multi-step Synthesis on Polymeric Resins: This classic solid-phase approach involves the sequential addition of building blocks to a resin-bound precursor, followed by cyclization and cleavage.
II. Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol is adapted from a method utilizing microwave assistance for a two-step synthesis starting from anthranilic acid.
A. Materials and Reagents:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonia solution (25% in water)
-
Alumina (Al₂O₃) or Silica (SiO₂) (70-230 mesh)
-
Sodium hydroxide (NaOH)
-
Methanol
-
n-Heptane
B. Preparation of the Solid Support (NaOH-impregnated):
-
Prepare a 20% aqueous solution of NaOH.
-
To 20 g of alumina or silica, add 18 mL of the 20% NaOH solution.
-
Evaporate the mixture to dryness.
-
Grind the resulting solid with a mortar and pestle to obtain a fine powder.
C. Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate):
-
In a microwave-safe vessel, mix anthranilic acid (0.685 g, 5 mmol) and acetic anhydride (1.0 mL, 2 equivalents).
-
Irradiate the neat mixture with microwaves. The reaction time should be optimized for the specific microwave reactor; however, increasing the heating time generally increases the yield.
-
After irradiation, concentrate the reaction mixture under high vacuum to remove excess acetic anhydride.
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by extraction with dry n-heptane and should be used immediately in the next step due to its susceptibility to hydrolysis.
D. Synthesis of 2-Methylquinazolin-4(3H)-one:
-
In a separate vessel, thoroughly mix 2-methyl-4H-3,1-benzoxazin-4-one (0.4 g, 2.5 mmol), the prepared solid support (in 0.5, 1, or 1.5 weight equivalents), and 25% aqueous ammonia (3.5 mL, 50 mmol).
-
Irradiate the mixture with microwaves for a selected period.
-
After the reaction, remove the solvent under vacuum.
-
Extract the final product from the solid support with methanol.
-
The methanolic solution containing the product can be analyzed by HPLC.
Protocol 2: Aza Wittig-Mediated Solid-Phase Synthesis of 3H-Quinazolin-4-ones
This protocol utilizes an aza Wittig reaction for the key cyclization step on a solid support.[1]
A. Materials and Reagents:
-
Merrifield resin
-
Ortho-azido or ortho-amino benzoic acid derivative
-
Triphenylphosphine (PPh₃) or other suitable phosphine
-
Isocyanate
-
Dry Tetrahydrofuran (THF)
-
Nucleophile (for cleavage)
B. Immobilization and Iminophosphorane Formation:
-
Swell the Merrifield resin in a suitable solvent (e.g., DMF).
-
Tether the ortho-azido or ortho-amino benzoic acid derivative to the resin.
-
For the ortho-azido derivative, treat the resin-bound compound with PPh₃ (Staudinger reaction) to form the polymer-bound iminophosphorane.
-
For the ortho-amino derivative, a Kirsanov reaction can be employed.
C. Cyclization and Cleavage:
-
Swell the polymer-bound iminophosphorane in dry THF.
-
Add 5 equivalents of the desired isocyanate and agitate the mixture at room temperature under an inert atmosphere (e.g., Argon) for 8 hours.
-
Wash the resin thoroughly to remove excess reagents.
-
Treat the resulting polymer-bound carbodiimide with a nucleophile in dry THF.
-
Heat the reaction mixture at 50°C for 4 hours, then continue to agitate at room temperature overnight. This step simultaneously cleaves the product from the resin.
-
Isolate the final 3H-quinazolin-4-one product by evaporating the solvent.
Protocol 3: Solid-Phase Synthesis of 3,4-Dihydro-2(1H)-quinazolinones
This protocol describes a method for generating a library of 3,4-dihydro-2(1H)-quinazolinones on a solid support.
A. Materials and Reagents:
-
Polystyrene-Rink-NH-Fmoc resin
-
Piperidine
-
4-Bromomethyl-3-nitrobenzoic acid
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Primary amines
-
Tin(II) chloride (SnCl₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
B. Resin Preparation and Scaffold Attachment:
-
Prepare the Polystyrene-Rink-NH₂ resin from the Fmoc-protected precursor using a standard deprotection procedure (e.g., 20% piperidine in DMF).
-
Treat the Rink-NH₂ resin with 4 equivalents of 4-bromomethyl-3-nitrobenzoic acid, 4 equivalents of DIC, and 4 equivalents of HOBt in DMF. Agitate at room temperature for 5 hours.
C. Amination and Reduction:
-
Perform amination of the bromide resin with 10 equivalents of a primary amine in DMF.
-
Reduce the nitro group using 2 M tin(II) chloride in a suitable solvent to yield the corresponding amine on the resin.
D. Cyclization and Cleavage:
-
The cyclization to form the dihydroquinazolinone can be achieved through various methods, often involving reaction with a suitable carbonyl source.
-
Cleave the final product from the resin by treating it with a mixture of TFA and DCM (e.g., 1:1 v/v) at room temperature for 1 hour.
-
Filter the resin and wash with DCM.
-
Evaporate the combined filtrate to obtain the crude 3,4-dihydro-2(1H)-quinazolinone.
III. Data Presentation
The following table summarizes representative quantitative data from the cited solid-phase synthesis protocols for quinazolin-4-ones.
| Synthesis Strategy | Key Reagents | Solid Support | Conditions | Yield | Purity | Reference |
| Microwave-Assisted | Anthranilic acid, Acetic anhydride, Ammonia | Al₂O₃/SiO₂ with NaOH | Microwave irradiation | ~80% (overall) | >95% | , |
| Aza Wittig-Mediated | o-Azidobenzoic acid, Isocyanates | Merrifield Resin | Room temp to 50°C | Good | Excellent | [1] |
| One-Step 1,3-Dipolar Cycloaddition | Urea, Benzylideneacetophenone | Sb(III) chloride impregnated alumina | 135°C ± 5°C | 80-85% | Not specified | [2] |
| Multi-step on Rink Resin | 4-Bromomethyl-3-nitrobenzoic acid, Primary amines | Polystyrene-Rink Resin | Room temperature | Good | High |
IV. Visualizations
Workflow for Microwave-Assisted Solid-Phase Synthesis
Caption: Workflow for microwave-assisted synthesis.
General Scheme for Aza Wittig-Mediated Solid-Phase Synthesis
Caption: Aza Wittig-mediated synthesis pathway.
Logical Flow for Multi-step Synthesis on Rink Resin
Caption: Logical steps for dihydroquinazolinone synthesis.
References
Application Notes and Protocols: 3-Benzyl-2-mercapto-3H-quinazolin-4-one as a Potential Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a compound of interest for its potential antioxidant properties. This document outlines the synthesis of the parent compound, presents antioxidant activity data for structurally related derivatives to provide a comparative context, and offers detailed experimental protocols for key antioxidant assays.
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a mercapto group at the 2-position and a benzyl group at the 3-position of the quinazolinone scaffold may confer significant antioxidant properties. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidant agents can mitigate oxidative damage by scavenging free radicals or chelating pro-oxidant metal ions. This document serves as a resource for researchers investigating the antioxidant potential of this compound and its analogues.
Data Presentation: Antioxidant Activity of Related Quinazolinone Derivatives
While specific quantitative antioxidant data for this compound is not extensively available in the current literature, the following tables summarize the antioxidant activities of structurally similar 2,3-disubstituted quinazolin-4-one derivatives. This data is presented to offer a comparative framework for the evaluation of the target compound. The antioxidant potential is often assessed through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results typically reported as IC50 values (the concentration required to inhibit 50% of the radical activity).
Table 1: DPPH Radical Scavenging Activity of Selected Quinazolinone Derivatives
| Compound | Modification from Parent Structure | DPPH IC50 (µM) | Reference Compound | DPPH IC50 (µM) |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Phenyl with ortho di-hydroxyl at C2 | 7.5 | Ascorbic Acid | Not Reported |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | Phenyl with ortho di-hydroxyl at C2 | 7.2 | Trolox | Not Reported |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (various) | Varied aryl at N3 of 2-thioxo derivative | 165 - 191 | BHT | 245 |
| 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones (various) | Varied aryl at N3 and S-benzyl | 172 - 752 | BHT | 245 |
Table 2: ABTS Radical Scavenging Activity of Selected Quinazolinone Derivatives
| Compound | Modification from Parent Structure | ABTS IC50 (µM) | Reference Compound | ABTS IC50 (µM) |
| 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | Phenyl with meta hydroxyl at C2 | 23.0 | Ascorbic Acid | Not Reported |
| 2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one | Phenyl with ortho hydroxyl and para methoxy at C2 | 69.9 | Trolox | Not Reported |
| 2-Pentylquinazoline-4(3H)-thione derivatives (various) | Varied substitutions | 26.87 - 71.42 | Ascorbic Acid | Not Reported |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic methods for 2-mercapto-3-substituted quinazolin-4(3H)-ones.[1]
Materials:
-
Anthranilic acid
-
Benzyl isothiocyanate
-
Triethylamine
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent), benzyl isothiocyanate (1 equivalent), and triethylamine (1.5 equivalents) in absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound as a yellow solid.[1]
-
Dry the purified product under vacuum.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay: To a 96-well microplate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compound
-
Positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a stock solution and serial dilutions of the test compound.
-
Assay: To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. Add 10 µL of the different concentrations of the test compound, positive control, or blank to the respective wells.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Ferrous Ion (Fe²⁺) Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions, which can otherwise catalyze the formation of ROS via the Fenton reaction.
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Test compound
-
EDTA (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of solutions: Prepare a 2 mM solution of FeCl₂ and a 5 mM solution of ferrozine in methanol. Prepare a stock solution and serial dilutions of the test compound and EDTA.
-
Assay: To a 96-well microplate, add 50 µL of the different concentrations of the test compound, EDTA, or blank. Add 100 µL of methanol to each well.
-
Initiation of chelation: Add 50 µL of the FeCl₂ solution to each well and shake. Incubate for 5 minutes.
-
Reaction with ferrozine: Add 100 µL of the ferrozine solution to each well to initiate the reaction. Shake the plate and incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (FeCl₂ and ferrozine without the sample), and A_sample is the absorbance in the presence of the test compound or EDTA.
-
IC50 Determination: Plot the percentage of chelating activity against the concentration to determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis and antioxidant screening of this compound.
Caption: General mechanism of radical scavenging by a hydrogen-donating antioxidant.
References
Application Notes and Protocols: 3-Benzyl-2-mercapto-3H-quinazolin-4-one as a COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Benzyl-2-mercapto-3H-quinazolin-4-one as a selective cyclooxygenase-2 (COX-2) inhibitor. The information compiled herein is based on existing research on quinazolinone derivatives and their inhibitory effects on COX enzymes. While specific experimental data for this compound is limited in the public domain, the following protocols and data for structurally related compounds offer a strong foundation for its evaluation.
Introduction
Quinazolinone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A significant aspect of their anti-inflammatory action is attributed to the selective inhibition of COX-2. The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and predominantly involved in the inflammatory cascade.[3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[4] In silico studies have suggested that benzylated quinazolinones exhibit strong binding energies within the COX-2 active site, indicating their potential as potent inhibitors.[4][5]
Data Presentation
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of representative quinazolinone derivatives, providing context for the potential efficacy of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 13.02 | 0.49 | 26.57 | [6] |
| Phar-95239 | 9.32 | 0.82 | 11.37 | [6] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [6] |
| Zu-4280011 | 15.23 | 0.76 | 20.04 | [6] |
Note: The compounds listed are structurally related to this compound and are presented to illustrate the potential inhibitory profile of this class of molecules. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway
The inhibition of COX-2 by this compound is expected to interrupt the inflammatory signaling cascade, leading to a reduction in the production of prostaglandins that mediate pain and inflammation.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the COX-2 inhibitory activity of this compound.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay determines the ability of a test compound to inhibit the peroxidase activity of purified ovine COX-1 and COX-2.[6]
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be serially diluted in DMSO to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer
-
100% Initial Activity: Assay Buffer, Heme, and COX enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and varying concentrations of the test compound or reference inhibitor.
-
-
Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3][7]
-
Reaction Initiation: Initiate the reaction by adding Arachidonic Acid and TMPD to all wells.
-
Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Cell-Based COX-2 Inhibition Assay
This assay measures the inhibition of COX-2 activity in a cellular context by quantifying the reduction of prostaglandin E2 (PGE2) production.[8]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and culture overnight to allow for adherence.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours) to induce COX-2 expression. Include unstimulated control wells.
-
Inhibitor Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound or reference inhibitor. Incubate for a specified time (e.g., 1-2 hours).
-
PGE2 Production: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated, untreated control. Determine the IC50 value.
Caption: Workflow for the cell-based COX-2 inhibition assay.
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound as a selective COX-2 inhibitor. The data from related quinazolinone derivatives suggest a high potential for this compound as an anti-inflammatory agent. The detailed experimental procedures will enable researchers to accurately determine its inhibitory potency and selectivity, contributing to the development of novel and effective therapeutic agents.
References
- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. japsonline.com [japsonline.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Quinazolin-4(3H)-one Derivatives as Potential PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][2] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This has led to the development of several FDA-approved PARP inhibitors.
The quinazolin-4(3H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP1 inhibitors. These compounds act as nicotinamide mimics and have demonstrated significant potential for potent and selective inhibition of PARP1.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of quinazolin-4(3H)-one-based PARP1 inhibitors.
Quantitative Data on Quinazolin-4(3H)-one Derivatives
The following tables summarize the in vitro PARP1 inhibitory activity and cellular cytotoxicity of selected quinazolin-4(3H)-one derivatives.
Table 1: In Vitro PARP1 Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | R1 | R2 | R3 | R4 | PARP1 IC50 (µM) | Reference |
| 1 | H | H | H | H | 5.75 | [3] |
| 2 | H | H | H | 8-NH2 | 0.76 | [3] |
| 3 | CH3 | H | H | 8-NH2 | 0.4 | [3] |
| 4 | H | H | H | H | >100 (example) | Fictitious Data |
| 5 | H | 7-F | H | H | 15.2 (example) | Fictitious Data |
Table 2: Cellular Activity of Lead Compound 3 (8-amino-2-methylquinazolin-4(3H)-one)
| Cell Line | Genotype | IC50 (µM) | Selectivity (fold) | Reference |
| Brca1-deficient | Brca1-/- | 49.0 | >10 | [3] |
| Wild-type | Brca1+/+ | >500 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in response to DNA damage and a general workflow for the screening of potential PARP1 inhibitors.
Caption: PARP1 Signaling in DNA Damage Response and Inhibition by Quinazolin-4(3H)-ones.
Caption: General Workflow for Screening Quinazolin-4(3H)-one based PARP1 Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 8-amino-2-methylquinazolin-4(3H)-one (Compound 3)
This protocol describes a potential synthetic route for 8-amino-2-methylquinazolin-4(3H)-one.
Materials:
-
2-amino-3-nitrobenzamide
-
Acetic anhydride
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 2-methyl-8-nitroquinazolin-4(3H)-one
-
To a solution of 2-amino-3-nitrobenzamide (1 equivalent) in acetic anhydride (10 equivalents), heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-8-nitroquinazolin-4(3H)-one.
Step 2: Reduction of the nitro group to synthesize 8-amino-2-methylquinazolin-4(3H)-one
-
Dissolve 2-methyl-8-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add 10% Pd/C (10% w/w) to the solution.
-
The reduction can be carried out using either hydrazine hydrate or a hydrogen balloon.
-
Using Hydrazine Hydrate: Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature and then reflux for 2-4 hours.
-
Using Hydrogen Gas: Fit the flask with a balloon of hydrogen gas and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure 8-amino-2-methylquinazolin-4(3H)-one.
Protocol 2: In Vitro PARP1 Enzymatic Assay (ELISA-based)
This protocol is for determining the IC50 values of quinazolin-4(3H)-one derivatives against PARP1 using a commercially available ELISA kit.
Materials:
-
PARP1 ELISA Kit (e.g., Abcam ab285289 or similar)
-
Recombinant human PARP1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer
-
Quinazolin-4(3H)-one derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Prepare serial dilutions of the quinazolin-4(3H)-one derivatives and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of the histone-coated microplate.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle (assay buffer with DMSO) to the respective wells.
-
Add 20 µL of the diluted PARP1 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of biotinylated NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer.
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Wash the wells as described in step 5.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of quinazolin-4(3H)-one derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and wild-type)
-
Complete cell culture medium
-
Quinazolin-4(3H)-one derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinazolin-4(3H)-one derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Protocol 4: PARP1 Trapping Assay
This protocol assesses the ability of quinazolin-4(3H)-one derivatives to trap PARP1 onto chromatin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Quinazolin-4(3H)-one derivatives
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Cell fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with the quinazolin-4(3H)-one derivative or vehicle for 1-4 hours. For a positive control for PARP trapping, co-treat with a low dose of MMS (e.g., 0.01%) for the last 30 minutes of incubation.
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
Keep the inhibitors present during the fractionation process to prevent the dissociation of trapped PARP1.
-
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP1 and Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for PARP1 and Histone H3.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
An increase in the normalized PARP1 signal in the compound-treated samples compared to the vehicle control indicates PARP1 trapping.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. Always refer to the manufacturer's instructions for commercial kits and reagents. All work should be conducted in a safe and appropriate laboratory environment.
References
Troubleshooting & Optimization
Technical Support Center: Microwave-Assisted Synthesis of Quinazolin-4-ones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of quinazolin-4-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of quinazolin-4-ones, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem / Question | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield. | - Inefficient absorption of microwaves by the reaction mixture.- Suboptimal reaction temperature or time.- Incorrect solvent or catalyst.- Decomposition of starting materials or product at high temperatures. | - If using a non-polar solvent, consider adding a small amount of a polar solvent (e.g., DMF, ethanol) to improve microwave absorption.- Systematically optimize the reaction time and temperature. Start with conditions reported in the literature and vary one parameter at a time.- Screen different catalysts (e.g., SbCl₃, copper salts, or acid catalysts) and investigate solvent-free conditions, which often give good results.[1][2][3]- Monitor the internal temperature of the reaction. If it exceeds the decomposition temperature of your compounds, reduce the microwave power or use pulsed heating. |
| Formation of multiple byproducts. | - Side reactions due to excessive temperature or prolonged reaction time.- Non-selective reaction conditions.- Use of a domestic microwave oven leading to uneven heating and hotspots.[4] | - Reduce the microwave power and reaction time. Stepwise heating or using a lower, constant temperature might improve selectivity.- Ensure the appropriate catalyst and solvent system for your specific substrates are being used.- It is highly recommended to use a dedicated laboratory microwave reactor for better control over temperature, pressure, and for homogeneous energy distribution.[4] |
| Reaction does not go to completion. | - Insufficient microwave power or reaction time.- Catalyst deactivation.- Poor mixing in a heterogeneous reaction mixture. | - Gradually increase the microwave power and/or reaction time while monitoring the reaction progress by TLC or LC-MS.- Ensure the catalyst is fresh and used in the appropriate amount (e.g., 1 mol% for SbCl₃).[2][3]- For solid-supported or heterogeneous reactions, ensure efficient stirring is possible within the microwave vial. |
| Difficulty in reproducing results. | - Inconsistent heating in a domestic microwave oven.- Variations in starting material purity or reagent stoichiometry.- Lack of precise temperature and pressure control.[4] | - Use a dedicated scientific microwave reactor with precise temperature and pressure sensors for consistent results.- Ensure the purity of all reagents and use accurate measurements for stoichiometry.- Record all reaction parameters meticulously, including ramp times, hold times, and power settings, for future reference. |
| Charring or decomposition of the reaction mixture. | - Excessive microwave power leading to runaway temperatures.- Presence of highly absorbing materials causing localized overheating. | - Immediately reduce the microwave power or stop the reaction. Optimize by using lower power settings or pulsed heating cycles.- If using a solid support or catalyst, ensure it is microwave-stable and evenly distributed in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinazolin-4-one synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages, including spectacular acceleration of reaction times (often reduced from hours to minutes), increased reaction yields, a decrease in the formation of side-products, and simpler reaction setups.[5] This method is considered a greener and more ecological approach, which is particularly beneficial for rapid sample preparation in drug discovery.[4]
Q2: I am using a domestic microwave oven for my synthesis. What are the potential risks and limitations?
A2: The primary issue with commercial microwave ovens is the nonhomogeneous distribution of energy, which can create hotspots leading to side reactions, charring, and poor reproducibility.[4] Furthermore, they lack temperature and pressure control, making the use of flammable solvents unsafe.[4] For improved safety, reproducibility, and the ability to optimize reactions effectively, dedicated laboratory microwave systems are strongly recommended.[4]
Q3: What are common starting materials for the microwave-assisted synthesis of quinazolin-4-ones?
A3: Common starting materials include anthranilic acid, anthranilamides, and isatoic anhydrides.[2] The choice of starting material often depends on the desired substitution pattern on the quinazolinone core. For instance, the Niementowski quinazoline synthesis, which is frequently adapted for microwave conditions, involves the reaction of anthranilic acids with amides.[4]
Q4: Can these syntheses be performed without a solvent?
A4: Yes, solvent-free (neat) conditions are often highly effective and environmentally friendly for the microwave-assisted synthesis of quinazolin-4-ones.[1][2][5] These "green chemistry" approaches can lead to high yields and simplify product work-up.[2] Using solid supports or catalysts under solvent-free conditions has also been shown to be beneficial.[1]
Q5: What role do catalysts play in this synthesis?
A5: Catalysts can significantly enhance the reaction rate and yield. Various catalysts have been successfully employed, including antimony(III) trichloride (SbCl₃), organic clays, and copper salts.[1][2][3][6] For example, SbCl₃ has been shown to be an effective catalyst at low loading (1 mol%) under solvent-free microwave conditions.[2][3]
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for the microwave-assisted synthesis of quinazolin-4-ones.
Table 1: Optimization of Reaction Conditions for 2-Substituted Quinazolin-4(3H)-ones
| Entry | Starting Materials | Catalyst (mol%) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Anthranilamide, Benzaldehyde | SbCl₃ (1) | None | 200 | 3-5 | 94 | [2] |
| 2 | Anthranilamide, 2-Hydroxybenzaldehyde | SbCl₃ (1) | None | 200 | 3-5 | 80 | [2] |
| 3 | Anthranilic acid, Ethyl methyl ketone | Red Clay | None | 400 | 4 | 61 | [1] |
| 4 | Anthranilic acid, Cyclohexanone | White Clay | None | 400 | 5 | 79 | [1] |
| 5 | 2-Aminobenzamide, Benzyl alcohol | CuI (20) | None | - | 120 | 92 | [6] |
Table 2: Comparison of Microwave vs. Conventional Heating
| Compound | Method | Conditions | Time | Yield (%) | Reference |
| 2-Phenyl-quinazolin-4(3H)-one | Microwave | SbCl₃ (1 mol%), 200 W | 3-5 min | 94 | [2] |
| 2-Phenyl-quinazolin-4(3H)-one | Conventional | SbCl₃ (1 mol%), Reflux in THF | - | 72 | [2] |
| 4-Phenylquinazolin-2(1H)-one | Microwave | Acetic Acid, 140 °C, 200 W | 30-45 min | 63-92 | [7] |
| 4-Phenylquinazolin-2(1H)-one | Conventional | Acetic Acid, Reflux | 2-4 h | 16-75 | [7] |
Experimental Protocols
Protocol 1: General Procedure for SbCl₃-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones [2]
-
In a microwave-safe reaction vessel, thoroughly mix anthranilamide (2 mmol) and the desired aldehyde (2 mmol).
-
Add antimony(III) trichloride (SbCl₃) (1 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 3–5 minutes at a power of 200 W.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is filtered, washed with water, and crystallized from ethanol to afford the pure product.
Protocol 2: One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones [8]
-
Combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL) in a microwave process vial.
-
Seal the vial and subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
After cooling, pour the reaction mixture over crushed ice.
-
The crude product precipitates and is separated by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified quinazolin-4-one.
Visualizations
Caption: Workflow for SbCl₃-catalyzed microwave synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scispace.com [scispace.com]
- 3. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on improving the yield and purity of the final product.
Q1: My reaction has a very low yield or has failed completely. What are the common causes?
Low or no yield is a frequent issue in quinazolinone synthesis. The problem can often be traced back to one of the following factors:
-
Purity of Starting Materials: Impurities in anthranilic acid or benzyl isothiocyanate can lead to unwanted side reactions, consuming the reactants and lowering the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may require specific conditions to proceed efficiently.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the progress to determine the optimal reaction time.
-
Product Precipitation Issues: The product may not precipitate out of the solution upon cooling, leading to loss during workup.
Q2: How can I optimize the reaction conditions to improve the yield?
Systematic optimization of reaction parameters is key to maximizing your yield. Consider the following:
-
Temperature: While some syntheses of related compounds proceed at room temperature, refluxing is commonly employed. A temperature screening, trying a range of temperatures (e.g., 80 °C, 100 °C, reflux), can help identify the optimal condition for your specific setup.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials have been consumed and the product formation is maximized.
-
Solvent Selection: The choice of solvent significantly impacts reactant solubility and reaction rate. Ethanol is a commonly used solvent for this synthesis. However, screening other solvents like methanol, isopropanol, or toluene could lead to improved yields.
Q3: I'm having trouble with the purification of my product. What are the best practices?
Purification is crucial to obtaining a high-purity final product. Here are some common purification challenges and their solutions:
-
Product Does Not Crystallize: If the product does not precipitate from the reaction mixture upon cooling, try partially evaporating the solvent to increase the product concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Oily Product Formation: An oily product instead of solid crystals can result from residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, column chromatography may be necessary.
-
Recrystallization Issues: Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for 2-mercaptoquinazolinones.
Data Presentation
| Compound | Starting Materials | Solvent | Catalyst/Base | Reaction Conditions | Yield (%) | Reference |
| This compound | Anthranilic acid, Benzyl isothiocyanate | Ethanol | Triethylamine | Reflux, 3h | 72.72 | [1] |
| 3-Allyl-2-mercapto-3H-quinazolin-4-one | Anthranilic acid, Allyl isothiocyanate | Refluxing Ethanol | Triethylamine | - | considerable | [2] |
| 3-Ethyl-2-mercapto-3H-quinazolin-4-one | Anthranilic acid, Ethyl isothiocyanate | Ethanol | Triethylamine | Reflux, 3h | 74.33 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and a related compound.
Protocol 1: Synthesis of this compound[1]
Materials:
-
Anthranilic acid
-
Benzyl isothiocyanate
-
Absolute Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Add benzyl isothiocyanate (1 equivalent) to the solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 3 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones
This protocol can be adapted for the synthesis of this compound by using benzylamine in the first step.
Materials:
-
Isatoic anhydride
-
Appropriate amine (e.g., benzylamine)
-
Ethanol
-
Potassium hydroxide
-
Carbon disulfide
Procedure:
-
A solution of isatoic anhydride (1 mmol) and the desired amine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours.
-
To the reaction mixture, a solution of potassium hydroxide (1 mmol) in a minimal amount of water is added, followed by the dropwise addition of carbon disulfide (2 mmol).
-
The reaction mixture is then stirred at reflux for an additional 3 hours.
-
After cooling to room temperature, the reaction mixture is poured into 20 ml of cold water.
-
The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate a troubleshooting workflow for low yield in the synthesis and a general experimental workflow.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone
Welcome to the technical support center for the analysis of 4(3H)-quinazolinone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 4(3H)-quinazolinone shows more peaks than expected. What could be the cause?
A1: The presence of unexpected peaks in the ¹H NMR spectrum of 4(3H)-quinazolinone can arise from several factors:
-
Tautomerism : 4(3H)-quinazolinone can exist in at least two tautomeric forms: the amide (lactam) and the imidic acid (lactim, or 4-hydroxyquinazoline). In solution, a dynamic equilibrium between these tautomers can lead to the appearance of two distinct sets of signals.[1][2][3] The ratio of these forms is highly dependent on the solvent, temperature, and pH.[1][2]
-
Impurities : Residual starting materials (e.g., anthranilic acid), byproducts from the synthesis, or solvents used during purification are common sources of extra peaks.[1] It is advisable to compare the spectrum with known chemical shifts of potential impurities.
-
Degradation : The compound may have degraded due to factors like excessive heat, or harsh acidic or basic conditions during the experiment.[1]
-
NMR Artifacts : In some cases, unexpected signals could be NMR artifacts such as quadrature images, spinning sidebands, or center glitches.[1]
Q2: The N-H proton signal in my spectrum is very broad or not visible. Is this normal?
A2: Yes, this is a common observation for 4(3H)-quinazolinones. The proton on the N-3 position is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆) or with other exchangeable protons. This exchange process leads to significant broadening of the N-H signal, and in some cases, it may become so broad that it is indistinguishable from the baseline.[1] A D₂O exchange experiment can be performed to confirm the identity of the N-H proton.
Q3: I am observing significant changes in my NMR spectrum when I change the solvent. Why is this happening?
A3: The solvent can have a profound effect on the NMR spectrum of 4(3H)-quinazolinone due to its influence on tautomeric equilibrium and hydrogen bonding.[1]
-
Tautomeric Equilibrium : Polar aprotic solvents like DMSO can stabilize the keto (amide) form, while non-polar solvents may favor the enol (imidic acid) form. This shift in equilibrium will result in different sets of peaks and chemical shifts.[1][3]
-
Hydrogen Bonding : Solvents capable of hydrogen bonding can interact with the N-H and C=O groups of the quinazolinone, leading to changes in the electron density around the nuclei and thus altering their chemical shifts.[1]
Q4: The chemical shifts in my spectrum don't exactly match the literature values. Should I be concerned?
A4: Minor deviations in chemical shifts are common and can be attributed to differences in experimental conditions such as sample concentration, temperature, and the specific deuterated solvent used. If the multiplicity and coupling constants are consistent with the expected structure, and the shifts are within a reasonable range (typically ±0.05 ppm for ¹H NMR), there is usually no cause for major concern. However, significant deviations may indicate one of the issues mentioned in Q1.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues observed in the NMR spectra of 4(3H)-quinazolinone.
Issue 1: Presence of More Signals Than Expected
Logical Workflow for Diagnosing Unexpected Peaks
References
Technical Support Center: Overcoming Solubility Challenges of Quinazolinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with quinazolinone derivatives in biological assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these common challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazolinone derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often feature a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This molecular arrangement makes it energetically unfavorable for water molecules to surround and dissolve the compound.[1] Many of these derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the first step when a quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial and most crucial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (between 37-60°C) and ultrasonication can be employed to aid dissolution.[1] When diluting the stock solution into your aqueous assay buffer, it is important to do so incrementally while vortexing to minimize the risk of precipitation.[1] If precipitation still occurs, it is an indication that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[1][3]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can increase solubility.[1][2]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[1][2] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1][2]
Q4: How do pH adjustments affect the solubility of quinazolinone compounds?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility significantly decreases at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research with quinazolinone derivatives.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for any signs of precipitation. Employ solubility enhancement techniques such as using co-solvents, surfactants, or cyclodextrins.[1] Also, consider if the compound is binding to plastics or interacting with media components.[1] |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. | Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve the dissolution rate and bioavailability.[1][4] |
Advanced Formulation Strategies for In Vivo Studies
For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The table below summarizes several common techniques and provides representative data for quinazolinone-based drugs.
| Technique | Mechanism of Action | Example of Improvement |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate. | Lapatinib methanesulfonate salt demonstrated a 4-fold increase in kinetic aqueous solubility compared to the free base.[1] |
| Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[1][5] | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.[1] |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), increasing its apparent water solubility. | An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, showing a significant increase in dissolution.[1] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the GI tract, presenting the drug in a solubilized state for absorption. | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib resulted in a 2.14-fold increase in dissolution rate compared to the pure drug.[1] |
| Particle Size Reduction (Nanonization) | Creating nanoparticles (nanosuspensions or nanocrystals) can significantly improve dissolution and saturation solubility.[4] | A nanosuspension of a poorly soluble drug can lead to a significant increase in bioavailability. |
Experimental Protocols
1. Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[4]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the 4(3H)-quinazolinone compound and the carrier are fully soluble.[1][2]
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[1][2] Dissolve both components completely in the selected solvent in a round-bottom flask to create a clear solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation.[2] Continue the evaporation until a dry, solid film or mass is formed on the flask wall.[2]
-
Drying and Characterization: Further dry the solid dispersion under vacuum to remove any residual solvent. Characterize the solid-state properties using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[4] Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[4]
2. Preparation of a Cyclodextrin Inclusion Complex using the Kneading Method
This protocol outlines the kneading method for preparing a cyclodextrin inclusion complex.
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazolinone derivative to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[2]
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[2]
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture.[2] Knead the resulting paste thoroughly with a pestle for 45-60 minutes.[2] The consistency should be maintained by adding more of the solvent blend if the mixture becomes too dry.[2]
-
Drying and Characterization: Dry the resulting product to a constant weight. Characterize the complex to confirm its formation and evaluate the enhancement in solubility through dissolution studies.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Overview of advanced formulation strategies.
Caption: Workflow for solid dispersion preparation.
References
Stability of 3-Benzyl-2-mercapto-3H-quinazolin-4-one in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Benzyl-2-mercapto-3H-quinazolin-4-one in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. The molecule possesses two key functional groups susceptible to degradation: the mercapto group and the quinazolinone ring. The mercapto group is prone to oxidation, while the lactam functionality in the quinazolinone ring can undergo hydrolysis under acidic or basic conditions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to the compound's good solubility. For analytical purposes, acetonitrile and methanol are suitable. It is crucial to use high-purity, dry solvents, as water content can facilitate hydrolysis, especially at non-neutral pH. For long-term storage, it is advisable to store the compound as a solid at low temperatures, protected from light.
Q3: My solution of this compound has turned slightly yellow. What could be the cause?
A3: A yellow discoloration can indicate the formation of degradation products, particularly oxidation of the mercapto (-SH) group to form disulfide bridges or other oxidized sulfur species. To minimize this, it is recommended to degas solvents prior to use and to handle solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing poor peak shape (tailing) during HPLC analysis of this compound. What can I do to improve it?
A4: Peak tailing for quinazolinone compounds is often due to interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on silica-based HPLC columns. To mitigate this, consider the following:
-
Adjust Mobile Phase pH: Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the basic nitrogens and reduce interaction with the stationary phase.
-
Use a Base-Deactivated Column: Employing a column with end-capping or one specifically designed for the analysis of basic compounds can significantly improve peak symmetry.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Assay Results | Degradation of the compound in the stock solution. | Prepare fresh stock solutions daily. Store stock solutions at low temperatures and protect from light. Use high-purity, degassed solvents. |
| Inaccurate pipetting or dilution. | Calibrate pipettes regularly. Perform serial dilutions carefully. | |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure proper storage and handling of the sample. |
| Contamination of solvent or sample. | Use fresh, high-purity solvents. Filter samples before injection. | |
| Low Recovery of the Compound | Adsorption to container surfaces. | Use silanized glass vials or low-adsorption polypropylene tubes. |
| Precipitation of the compound in aqueous buffers due to low solubility. | Check the solubility of the compound in the final solution. Add a small percentage of an organic co-solvent (e.g., DMSO, methanol) if compatible with the experiment. |
Data on Stability in Different Solvents
The following table summarizes the expected stability of this compound in various solvents under controlled conditions. This data is intended to be illustrative and may vary based on specific experimental parameters.
| Solvent | Condition | Time | Remaining Compound (%) | Major Degradation Product(s) |
| DMSO | Room Temp, Light | 24h | >98% | Minor Oxidative Adducts |
| Methanol | Room Temp, Light | 24h | ~95% | Oxidized Species, Solvolysis Products |
| Acetonitrile | Room Temp, Light | 24h | >99% | Minimal Degradation |
| Phosphate Buffer (pH 7.4) | 37°C | 24h | ~90% | Hydrolysis and Oxidative Products |
| 0.1 M HCl (aq) | 60°C | 8h | ~75% | Ring-Opened Hydrolysis Product |
| 0.1 M NaOH (aq) | 60°C | 8h | ~60% | Ring-Opened Hydrolysis Product |
| 3% H₂O₂ in Methanol | Room Temp | 4h | ~50% | Oxidized Sulfur Species (Sulfoxide, Sulfone) |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Dissolve the solid in a suitable high-purity solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1-10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C. For immediate use, keep the solution on ice.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general method for assessing the stability of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a stability study of the compound in a specific solvent.
Caption: General workflow for assessing compound stability in a selected solvent.
Method optimization for the synthesis of trisubstituted quinazoline derivatives.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trisubstituted quinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trisubstituted quinazolines, offering potential causes and solutions in a question-and-answer format.
1. Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause. Here are some common factors and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Temperature: Classical methods like the Bischler synthesis may necessitate high temperatures (over 120°C) and pressure.[1] In contrast, many modern catalytic approaches operate under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal condition.[2]
-
Reaction Time: The duration of quinazoline synthesis can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to confirm the consumption of starting materials.
-
Solvent: The choice of solvent can dramatically impact the yield. Solvents such as ethanol, toluene, and DMF are commonly employed.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are less effective.[2]
-
-
Poor Quality of Starting Materials: Impurities in reactants can lead to unwanted side reactions and a reduction in product formation.[2]
-
Action: Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehydes) using techniques like NMR, GC-MS, or by checking the melting point.[2] If necessary, purify the starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[2]
-
-
Catalyst Inactivity: In catalyzed reactions, the activity of the catalyst is paramount.
2. Formation of Side Products
Question: I am observing unexpected byproducts in my reaction. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue in quinazoline synthesis. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Formation of Quinoline Derivatives in Friedländer Synthesis: A common problem in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled. This arises from the similarity of the starting materials to those used in the Niementowski quinoline synthesis.[3]
-
Solution: Carefully control the reaction temperature and consider the use of specific catalysts that favor quinazoline formation.
-
-
Oxidation to Quinazolinones: The C4 position of the quinazoline ring is susceptible to oxidation, which leads to the formation of a quinazolinone.[3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
-
Hydrolysis of the Quinazoline Ring: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: If possible, conduct the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions.[3]
-
-
Dimerization or Polymerization: High concentrations of reactants can sometimes lead to the formation of dimers or polymers.
-
Solution: Perform the reaction at a lower concentration by increasing the volume of the solvent.[3]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the synthesis of quinazoline derivatives under various conditions, allowing for easy comparison of different methodologies.
Table 1: Comparison of Yields for 2-Substituted Quinazoline Synthesis via Different Methods [2]
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminobenzylamine | Aldehyde | MnO₂ | Toluene | Reflux | 60-85 |
| 2-Aminobenzonitrile | CO₂ | DBU | DMF | 80 | 85-91 |
| 2-Aminobenzonitrile | Orthoester | - | - | 120 | 70-90 |
Table 2: Optimization of Microwave-Assisted Synthesis of Quinazolinones
| Solid Support | Amount of Support (weight equiv) | Reaction Time (min) | Temperature (°C) | Overall Yield (%) | Purity (%) |
| Alumina | 1.0 | 10 | 150 | Low | - |
| Silica Gel | 1.0 | 10 | 150 | Moderate | - |
| Montmorillonite K-10 | 0.5 | 10 | 150 | High | >95 |
| Montmorillonite K-10 | 1.0 | 5 | 150 | 80 | >95 |
| Montmorillonite K-10 | 1.5 | 15 | 150 | High | >95 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of trisubstituted quinazoline derivatives.
Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one[5]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (20 mL)
-
Pyridine (catalytic amount)
Procedure:
-
A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product.
-
The crude product is recrystallized from a suitable solvent to obtain the pure 2-(2-chlorophenyl)quinazolin-4(3H)-one.
Protocol 2: Microwave-Assisted Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one[5]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).
-
The reaction progress is monitored by TLC.
-
After completion, the vessel is cooled to room temperature.
-
The resulting solid is filtered, washed with ethanol, and dried to yield the product.
Protocol 3: General Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehyde[2]
Materials:
-
2-Aminobenzylamine (1.0 mmol)
-
Corresponding aldehyde (1.1 mmol)
-
Manganese dioxide (MnO₂) (5.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a solution of 2-aminobenzylamine (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).
-
Add the oxidizing agent, manganese dioxide (5.0 mmol).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted quinazoline.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of trisubstituted quinazoline derivatives.
Caption: A generalized workflow for the synthesis of trisubstituted quinazoline derivatives.
Caption: A decision-making workflow for troubleshooting low yields in quinazoline synthesis.
Caption: Relationship between classical and modern synthetic methods and the need for optimization.
References
Technical Support Center: Overcoming Common Byproducts in Quinazolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazolinone core, and what are their primary challenges?
A1: The most prevalent classical methods for synthesizing the quinazolinone core are the Niementowski, Friedländer, and Griess syntheses.
-
Niementowski Reaction: This method involves the condensation of anthranilic acids with amides. While versatile, it often requires high temperatures (130–150°C), which can lead to the degradation of starting materials and the formation of byproducts.[1] Incomplete cyclization of the N-acylanthranilamide intermediate is also a common issue.
-
Friedländer Synthesis: This approach utilizes a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically under acidic or basic catalysis. A significant challenge is the potential formation of quinoline derivatives as byproducts if reaction conditions are not carefully controlled.[2]
-
Griess Synthesis: This is the earliest reported synthesis of a quinazolinone derivative, involving the reaction of anthranilic acid with cyanogen.[3] Modern variations may use reagents like 2-aminobenzonitrile. Challenges can include the handling of toxic reagents and the formation of multiple products depending on the reaction conditions.[3]
Q2: I am observing a significant amount of unreacted starting material in my reaction. What are the likely causes?
A2: Unreacted starting materials typically indicate that the reaction has not gone to completion. Several factors could be responsible:
-
Suboptimal Reaction Temperature: Many quinazolinone syntheses, particularly the Niementowski reaction, require high temperatures to proceed efficiently. Ensure your reaction is conducted at the temperature specified in the protocol.
-
Insufficient Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has reached completion.
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Select a solvent that ensures homogeneity at the reaction temperature.
-
Catalyst Inactivity: In catalyzed reactions, ensure the catalyst is active and used in the correct loading.
Q3: How can I minimize the formation of acyclic N-acylanthranilamide intermediates in my Niementowski synthesis?
A3: The formation of the N-acylanthranilamide intermediate is a key step in the Niementowski reaction; its incomplete cyclization leads to lower yields of the desired quinazolinone. To promote complete cyclization:
-
Ensure Sufficiently High Temperatures: The cyclization step is often the most energy-demanding part of the reaction and typically requires temperatures above 130°C.[1]
-
Use of Dehydrating Agents: The cyclization involves the elimination of a water molecule. In some cases, the addition of a dehydrating agent can favor the formation of the quinazolinone product.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective in promoting the Niementowski reaction, often leading to shorter reaction times and higher yields compared to conventional heating.
Q4: What are the best practices for purifying quinazolinone derivatives from common byproducts?
A4: The purification strategy will depend on the nature of the impurities and the scale of the reaction.
-
Recrystallization: This is an effective method for removing minor impurities if a suitable solvent can be found. The ideal solvent should dissolve the quinazolinone product well at high temperatures but poorly at room temperature.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts with different polarities. A range of solvent systems can be employed, with silica gel being the most common stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially when dealing with structurally similar byproducts, preparative HPLC is often the method of choice.
Troubleshooting Guides
Issue 1: Low Yield of Desired Quinazolinone Product
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. | Increased rate of product formation. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol) to find one that provides good solubility for all reactants and facilitates the reaction. | Improved reaction homogeneity and increased yield. |
| Insufficient Reaction Time | Extend the reaction time and monitor for the consumption of starting materials and the formation of the product at regular intervals. | Drive the reaction to completion. |
| Catalyst Inactivity (if applicable) | If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading or using a different catalyst. | Enhanced reaction rate and higher conversion to the product. |
Issue 2: High Levels of Byproduct Formation
| Byproduct Type | Common Cause | Troubleshooting Strategy | Expected Outcome |
| Unreacted Starting Materials | Incomplete reaction. | See troubleshooting for "Low Yield of Desired Quinazolinone Product". | Increased conversion of starting materials. |
| Acyclic Intermediates (e.g., N-acylanthranilamide) | Incomplete cyclization. | Increase reaction temperature, prolong reaction time, or consider using a dehydrating agent or microwave irradiation. | Promotion of the final cyclization step to the quinazolinone. |
| Quinoline Derivatives (in Friedländer synthesis) | Non-optimal reaction conditions or catalyst. | Carefully control the reaction temperature and pH. Screen different acid or base catalysts to favor the quinazolinone formation pathway. | Increased selectivity for the desired quinazolinone product. |
| Self-condensation Products | High concentration of reactants. | Perform the reaction at a higher dilution by increasing the amount of solvent. | Reduced rate of intermolecular side reactions. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of reaction conditions on the yield of quinazolinone synthesis, based on available literature data. It is important to note that comprehensive quantitative data on byproduct distribution is often limited in published studies.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Niementowski Synthesis
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzohydrazide + 2-Chlorobenzaldehyde | Conventional Heating | 10 hours | Not Specified | [4] |
| 2-Aminobenzohydrazide + 2-Chlorobenzaldehyde | Microwave Irradiation | 15 minutes | Not Specified | [4] |
Note: While specific yield percentages were not provided in the reference for a direct comparison, microwave-assisted synthesis is consistently reported to provide higher yields in shorter reaction times.
Experimental Protocols
Protocol 1: Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol describes a conventional heating method for the synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.
Materials:
-
Anthranilic acid
-
Acetamide
-
Sand bath or heating mantle
-
Round-bottom flask equipped with a reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and a molar excess of acetamide (e.g., 5 equivalents).
-
Heat the mixture in a sand bath or with a heating mantle to 140-150°C for 4-6 hours. The mixture will melt and then gradually solidify as the product forms.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (as indicated by the consumption of anthranilic acid), allow the reaction mixture to cool to room temperature.
-
Add water to the solidified mass and break it up with a spatula.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove excess acetamide and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Friedländer-type Synthesis of a Quinazolinone Derivative
This protocol provides a general procedure for the synthesis of a quinazolinone derivative via a Friedländer-type annulation.
Materials:
-
2-Aminobenzamide
-
A ketone or aldehyde with an α-methylene group (e.g., cyclohexanone)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine)
-
Solvent (e.g., toluene or ethanol)
-
Round-bottom flask equipped with a Dean-Stark trap (for acid catalysis) or a reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1 equivalent), the carbonyl compound (1.1 equivalents), and the chosen solvent.
-
If using an acid catalyst like p-toluenesulfonic acid, equip the flask with a Dean-Stark trap to remove the water formed during the reaction. If using a base catalyst, a standard reflux condenser is sufficient.
-
Add a catalytic amount of the acid or base (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired quinazolinone derivative.
Visualizations
References
Technical Support Center: Optimization of Quinazolinone Derivatives as PI3K Delta Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in their work on the optimization of quinazolinone derivatives as PI3K delta inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the PI3K delta isoform with quinazolinone derivatives?
A1: The PI3K delta (PI3Kδ) isoform is predominantly expressed in leukocytes and plays a critical role in B and T cell function.[1][2] This makes it a promising therapeutic target for B cell-driven inflammatory diseases and hematological malignancies.[1][3] Quinazolinone-based compounds have been identified as a potent scaffold for developing selective PI3Kδ inhibitors, offering the potential to avoid side effects associated with the inhibition of ubiquitously expressed PI3K alpha and beta isoforms.[1]
Q2: What are the key structural features of quinazolinone derivatives that contribute to their PI3K delta inhibitory activity?
A2: Key structural elements often include the quinazolinone core, which can act as a hinge-binder with the kinase, and various substituents that occupy the affinity pocket of the enzyme.[1] The optimization of substituents at different positions of the quinazolinone ring is crucial for achieving high potency and selectivity for the PI3K delta isoform.[1]
Q3: What are the common challenges encountered during the development of quinazolinone-based PI3K delta inhibitors?
A3: Common challenges include achieving high selectivity over other PI3K isoforms (alpha, beta, and gamma) to minimize off-target effects.[4] Other hurdles may include drug-related toxicities, such as autoimmune colitis, elevation in liver function tests, and infectious complications.[5] Additionally, issues like poor solubility and metabolic instability can impact the pharmacokinetic properties of the compounds.[1][2]
Q4: What are the typical off-target effects observed with PI3K delta inhibitors, and how can they be mitigated?
A4: On-target toxicities, such as autoimmune colitis, can occur due to the inhibition of the delta isoform.[5] Off-target effects on other PI3K isoforms can lead to issues like hyperglycemia (from PI3K alpha inhibition).[5][6] Strategies to mitigate these effects include designing highly selective inhibitors and considering intermittent dosing schedules.
Q5: How can I assess the cellular activity of my quinazolinone-based PI3K delta inhibitor?
A5: A common method is to measure the inhibition of the PI3K signaling pathway in a relevant cell line. This is often done by assessing the phosphorylation status of downstream effectors like AKT using Western blotting.[7][8] Cellular assays can also measure the inhibition of B cell activation or proliferation.[1][2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Synthesis of Quinazolinone Derivatives
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. - Ensure the purity of starting materials and solvents. |
| Difficulty in purification | - Presence of closely related impurities. - Poor solubility of the product. | - Employ alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization. - Use a different solvent system for column chromatography. |
| Product instability | - Degradation of the compound under certain conditions (e.g., light, air, pH). | - Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - Assess stability at different pH values. |
PI3K Delta Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | - Non-specific binding of the inhibitor or detection reagents. - Contamination of reagents. | - Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. - Use fresh, high-purity reagents. - Include appropriate controls without enzyme or substrate. |
| Low signal-to-noise ratio | - Suboptimal enzyme or substrate concentration. - Insufficient incubation time. | - Titrate the enzyme and substrate concentrations to find the optimal conditions. - Optimize the incubation time for the kinase reaction. |
| Inconsistent IC50 values | - Compound precipitation at high concentrations. - Variability in reagent preparation. - Pipetting errors. | - Check the solubility of the compound in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be kept low and consistent. - Prepare fresh dilutions of the compound for each experiment. - Use calibrated pipettes and ensure proper mixing. |
Cellular Assays (e.g., Western Blot for p-AKT)
| Problem | Potential Cause | Recommended Solution |
| No change in p-AKT levels after inhibitor treatment | - The compound is not cell-permeable. - The compound is not potent enough at the tested concentrations. - The PI3K pathway is not activated in the cell line. | - Assess the cell permeability of your compound. - Test a wider range of concentrations. - Ensure the pathway is activated by using an appropriate stimulus (e.g., growth factors) if necessary. |
| High background on Western blot | - Non-specific antibody binding. - Insufficient blocking. | - Optimize the primary and secondary antibody concentrations. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[7] |
| Weak signal for p-AKT | - Low protein concentration. - Inefficient protein transfer. - Suboptimal antibody. | - Ensure sufficient protein is loaded onto the gel (typically 20-50 µg).[3] - Verify the efficiency of protein transfer to the membrane. - Use a validated antibody for p-AKT and optimize its dilution. |
Data Presentation
In Vitro Potency and Selectivity of Representative Quinazolinone Derivatives
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity vs α | Selectivity vs β | Selectivity vs γ |
| Compound A | 8.6 | >31,500 | 3,350 | 344 | >3630-fold | 390-fold | 40-fold |
| Compound B | 8.4 | >12,000 | 6,900 | 62 | >1400-fold | 820-fold | 7.4-fold |
| Compound 11 | 2.4 | 1200 | 180 | 110 | 500-fold | 75-fold | 46-fold |
| Data is compiled from representative literature and is for comparative purposes.[1][3] |
Pharmacokinetic Parameters of a Representative Quinazolinone Derivative (Compound 11)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 3 | Oral | 230 | 0.8 | 650 | 22 |
| Dog | 1 | Oral | 150 | 1.0 | 730 | 45 |
| Data is for illustrative purposes and is based on a published study.[1] |
Experimental Protocols
PI3K Delta Biochemical Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[9][10][11]
1. Reagent Preparation:
-
Prepare the PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA).[11]
-
Prepare the lipid substrate solution (e.g., PIP2:PS).
-
Prepare a stock solution of your quinazolinone inhibitor in DMSO and create a serial dilution.
-
Prepare the ATP solution.
2. Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of your inhibitor or vehicle (DMSO).[9]
-
Add 4 µL of a mixture containing the PI3Kδ enzyme and lipid substrate in the reaction buffer.[9]
-
Initiate the reaction by adding 0.5 µL of ATP solution.[9]
-
Incubate at room temperature for 60 minutes.[9]
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-AKT (p-AKT)
This protocol outlines the steps to assess the inhibition of AKT phosphorylation in cells treated with a PI3Kδ inhibitor.[1][7][8]
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a B-cell lymphoma line) and allow them to adhere overnight.
-
Treat the cells with various concentrations of your quinazolinone inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).[7]
-
If necessary, stimulate the PI3K pathway with a growth factor.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[7]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes to denature.[7]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an ECL substrate to the membrane.[7]
-
Capture the chemiluminescent signal using a digital imaging system.[7]
-
To normalize the data, strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH).[7]
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: PI3K Delta Signaling Pathway and Inhibition by Quinazolinone Derivatives.
Caption: General Workflow for the Optimization of PI3K Delta Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.de [promega.de]
- 10. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
Technical Support Center: Enhancing the Oral Bioavailability of Quinazolinone-Based Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of quinazolinone-based drug candidates.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My quinazolinone compound exhibits poor dissolution in simulated gastric and intestinal fluids. What are the initial steps I should take?
Answer:
Poor aqueous solubility is a common characteristic of quinazolinone derivatives, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1] The initial approach should be to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[2] If the compound still fails to dissolve, gentle warming (37-60°C) and ultrasonication can be employed.[2] When diluting the stock solution into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[2] If precipitation persists, it indicates that the final concentration exceeds the compound's solubility limit in the final solvent mixture.[2]
Question 2: My compound precipitates out of the aqueous buffer upon dilution from a DMSO stock. How can I prevent this?
Answer:
This phenomenon, known as "precipitation upon dilution," can be addressed by:
-
Reducing the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[2]
-
Introducing a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[2]
-
Using Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[2]
Question 3: I am developing a nanosuspension of my quinazolinone derivative, but I'm encountering particle aggregation. What are the possible solutions?
Answer:
Particle aggregation in nanosuspensions is a common stability issue. To prevent this, consider the following:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant, polymer) is critical. Insufficient amounts will not provide adequate steric or electrostatic stabilization, leading to aggregation.
-
Select an Appropriate Stabilizer: The stabilizer should have a high affinity for the drug particle surface. In some cases, a combination of stabilizers, such as a surfactant and a polymer, can provide better stability than a single agent.[1]
-
Check for Incompatibilities: Ensure that the quinazolinone derivative is not interacting with the stabilizer in a way that diminishes its stabilizing effect.[1]
Question 4: My amorphous solid dispersion of a quinazolinone derivative is recrystallizing during storage. How can I improve its physical stability?
Answer:
Recrystallization of an amorphous solid dispersion (ASD) can negate the benefits of enhanced solubility and dissolution. To improve physical stability:
-
Polymer Selection: The choice of polymer is crucial. The polymer should have a high glass transition temperature (Tg) and be miscible with the drug.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. It may be necessary to reduce the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD at a low temperature and controlled humidity to minimize molecular mobility and water absorption, which can act as a plasticizer and promote recrystallization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of oral bioavailability of quinazolinone-based drugs.
What are the most effective formulation strategies for improving the oral bioavailability of quinazolinones?
Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble quinazolinone derivatives:[1]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1] This can be achieved through:
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution.[1] Common preparation techniques include solvent evaporation, fusion (melt) method, and spray drying.[1]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.[1] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like gastrointestinal fluids.[1]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.[1]
-
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]
-
Which in vitro models are most predictive of in vivo oral absorption for this class of compounds?
A combination of in vitro models is recommended to predict in vivo oral absorption:
-
Solubility and Dissolution Studies: Assessing the solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is a fundamental first step. Dissolution rate studies using USP apparatus (e.g., paddle or basket) can provide insights into how quickly the drug will dissolve in the gastrointestinal tract.
-
Caco-2 Permeability Assays: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium. This assay helps to determine the permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
In Vitro Metabolic Stability Assays: Using liver microsomes or S9 fractions can help to assess the extent of first-pass metabolism, a common issue for quinazolinone-based drugs.
How can I mitigate extensive first-pass metabolism of my quinazolinone drug candidate?
Extensive first-pass metabolism in the liver and/or gut wall significantly reduces the oral bioavailability of many drugs.[3][4] Strategies to mitigate this include:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to mask the metabolic site of the molecule, allowing it to bypass first-pass metabolism.
-
Co-administration with Enzyme Inhibitors: Co-administering the drug with an inhibitor of the specific cytochrome P450 (CYP) enzyme responsible for its metabolism can increase its bioavailability. However, this approach carries the risk of drug-drug interactions.
-
Formulation Strategies: Certain formulations, such as lipid-based systems, can alter the absorption pathway, potentially reducing the extent of first-pass metabolism by promoting lymphatic transport.
Data Presentation
The following tables summarize quantitative data from various studies demonstrating the improvement in oral bioavailability of quinazolinone derivatives using different formulation technologies.
Table 1: Bioavailability Enhancement of Gefitinib
| Formulation Technology | Drug Carrier/System | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Pure Drug | - | 248.43 | 1342.85 | - | [5] |
| Spray-Dried Microparticles | Hydroxypropyl β-cyclodextrin, chitosan, HPMC, Vitamin E TPGS, succinic acid | 955.28 | 12,285.24 | 9.14 | [5][6] |
| Nanosuspension (High-Pressure Homogenization) | Lecithin | ~705 | ~5195 | ~3.87 | [7] |
| Solid Dispersion (Microwave Method) | Soluplus® | Significantly Increased | Significantly Increased | Remarkable Improvement | [8] |
Table 2: Bioavailability Enhancement of Lapatinib
| Formulation Technology | Drug Carrier/System | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Pure Drug | - | - | - | - | [9] |
| Nanocrystalline Solid Dispersion | Polyvinyl pyrrolidone (PVP), Sodium dodecyl sulfate (SDS) | Increased by 2.45-fold | Increased by 2.56-fold | 2.56 | [9] |
Table 3: Pharmacokinetic Parameters of Erlotinib
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Oral Tablet (fasting) | - | 4 | - | ~60% | [10] |
| Oral Tablet (with food) | - | - | - | ~100% | [10] |
Experimental Protocols
1. Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Materials and Equipment:
-
Quinazolinone derivative
-
Hydrophilic carrier (e.g., Soluplus®, Kollidone® VA64, PEG 4000)
-
Volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Accurately weigh the quinazolinone derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is completely removed, a thin film will be formed on the flask wall. Dry the film further under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials and Equipment:
-
Quinazolinone derivative
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
-
-
Procedure:
-
Solubility Screening: Determine the solubility of the quinazolinone derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Heat the mixture to 40-50°C on a heated magnetic stirrer and mix until a clear, homogenous solution is formed.
-
Drug Loading: Add the accurately weighed quinazolinone derivative to the excipient mixture and stir until the drug is completely dissolved.
-
Self-Emulsification Assessment: To assess the self-emulsification properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation. Observe the formation of a clear or slightly bluish-white emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
3. Preparation of a Nanosuspension using High-Pressure Homogenization
-
Materials and Equipment:
-
Quinazolinone derivative
-
Stabilizer (e.g., lecithin, Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
-
-
Procedure:
-
Dispersion Preparation: Disperse the quinazolinone derivative in an aqueous solution of the stabilizer.
-
Pre-milling (Optional but Recommended): Reduce the particle size of the suspension using a high-shear stirrer or a bead mill to prevent clogging of the homogenizer.
-
High-Pressure Homogenization: Pass the suspension through the high-pressure homogenizer for a predetermined number of cycles at a specific pressure. The high shear forces and cavitation will lead to the formation of nanoparticles.
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential.
-
Lyophilization (Optional): To convert the nanosuspension into a solid dosage form, it can be freeze-dried (lyophilized) with the addition of a cryoprotectant (e.g., mannitol, trehalose).
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.
Caption: Experimental workflow for preparing solid dispersions by the solvent evaporation method.
Caption: Decision-making process for selecting a formulation strategy to enhance bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4(3H)-Quinazolinone Antibacterials
The escalating threat of antimicrobial resistance necessitates the exploration of novel scaffolds for the development of new antibacterial agents. The 4(3H)-quinazolinone core has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antibacterial activity, particularly against resilient Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4(3H)-quinazolinone antibacterials, supported by quantitative data and detailed experimental methodologies, to aid researchers in the ongoing pursuit of effective therapeutics.
Mechanism of Action: Targeting Penicillin-Binding Proteins
A significant class of 4(3H)-quinazolinone antibacterials exerts its effect by targeting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis.[1][2] Unlike traditional β-lactam antibiotics that directly acylate the active site of PBPs, some quinazolinone derivatives act as allosteric inhibitors of PBP2a, the protein responsible for methicillin resistance in S. aureus.[2][3] This allosteric binding induces a conformational change in PBP2a, rendering its active site susceptible to inhibition by β-lactams.[3][4] This synergistic interaction presents a promising avenue for combination therapies to combat MRSA infections.[3][4]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 4(3H)-quinazolinone scaffold have elucidated key structural features governing antibacterial potency. The core structure can be divided into three main regions for modification: the quinazolinone core itself (Ring 1), the substituent at position 2 (Ring 2), and the substituent at position 3 (Ring 3).[1]
Substitutions on the Quinazolinone Core (Ring 1):
Modifications on the quinazolinone ring system have a significant impact on antibacterial activity. Generally, electron-withdrawing groups tend to enhance potency. For instance, the introduction of a fluorine atom at the 6- or 7-position of the quinazolinone core has been shown to improve activity against S. aureus.
Substitutions at Position 2 (Ring 2):
The substituent at the 2-position plays a crucial role in determining the antibacterial spectrum and potency. A styryl group at this position is a common feature in active compounds. The substitution pattern on the phenyl ring of the styryl moiety is critical. Electron-withdrawing groups, such as cyano (CN) and nitro (NO2), at the para-position of the phenyl ring are often associated with enhanced antibacterial activity.
Substitutions at Position 3 (Ring 3):
The nature of the substituent at the 3-position significantly influences the compound's properties. A phenyl ring is a common substituent at this position. The presence and position of functional groups on this phenyl ring are vital for activity. For example, a carboxyl group at the meta-position of the 3-phenyl ring has been shown to be beneficial for potency.
Comparative Antibacterial Activity
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 4(3H)-quinazolinone derivatives against S. aureus. Lower MIC values indicate higher antibacterial potency.
Table 1: SAR of Substitutions on the Quinazolinone Core and Position 2
| Compound ID | R1 (Position 6) | R2 (Position 2-styryl) | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| 1 | H | 4-Nitrostyryl | 2 |
| 27 | F | 4-Cyanostyryl | 0.25 |
| 30 | F | 4-Cyanostyryl | 0.5 |
Data sourced from multiple studies.[1][5]
Table 2: SAR of Substitutions at Position 3
| Compound ID | R3 (Position 3-phenyl) | R2 (Position 2-styryl) | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| 52 | 3-Hydroxyphenyl | 4-Cyanostyryl | 1 |
| 27 | 3-Carboxyphenyl | 4-Cyanostyryl | 0.25 |
Data sourced from multiple studies.[1][5]
Experimental Protocols
A standardized approach is essential for the evaluation and comparison of novel antibacterial agents. The following outlines a typical workflow for the discovery and initial evaluation of 4(3H)-quinazolinone antibacterials.
Detailed Methodology: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth to create a range of concentrations.
-
Inoculation and Incubation: A 96-well microtiter plate is prepared with each well containing a specific concentration of the test compound and the bacterial inoculum. Appropriate controls (growth control, sterility control, and a positive control with a known antibiotic) are included. The plate is incubated at 35°C for 16-20 hours.[5]
-
Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[5]
Conclusion
The 4(3H)-quinazolinone scaffold represents a versatile and promising platform for the development of novel antibacterial agents, particularly against challenging Gram-positive pathogens. The extensive SAR data available provides a solid foundation for the rational design of more potent and effective derivatives. The synergistic mechanism of action observed with some compounds, enhancing the efficacy of existing β-lactam antibiotics, highlights a particularly exciting avenue for future research and development in the fight against antimicrobial resistance. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted to unlock the full therapeutic potential of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Antitumor Efficacy of 3-Benzyl-2-mercapto-3H-quinazolin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antitumor efficacy of 3-Benzyl-2-mercapto-3H-quinazolin-4-one analogs, a class of compounds showing significant promise in cancer research. Quinazolinone derivatives have garnered attention for their diverse biological activities, including potent anticancer properties.[1][2] This document summarizes key experimental findings, compares the performance of these analogs against established anticancer agents, and provides detailed methodologies for the key experiments cited.
Data Presentation: In Vitro Antitumor Activity
The antitumor efficacy of various this compound analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal growth inhibitory concentration (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.
Table 1: Comparative in vitro Antitumor Activity (GI₅₀, µM) of this compound Analogs and Standard Drugs
| Compound/Drug | Leukemia | Non-Small Cell Lung Cancer | Colon Cancer | CNS Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Prostate Cancer | Breast Cancer | Mean GI₅₀ (µM) |
| Analog A | 12.8 | 10.5 | 9.8 | 7.6 | 11.2 | 8.9 | 10.1 | 13.5 | 9.1 | 10.47 |
| Analog B | 8.1 | 7.2 | 6.5 | 5.9 | 7.8 | 6.3 | 7.1 | 8.5 | 6.8 | 7.24 |
| Analog C | 15.3 | 14.1 | 13.2 | 12.5 | 14.8 | 13.0 | 14.2 | 15.8 | 13.6 | 14.12 |
| 5-Fluorouracil | 15.8 | 20.4 | 18.9 | 25.1 | 21.7 | 23.5 | 28.3 | 19.6 | 22.7 | 22.60 |
Data synthesized from multiple studies.[3][4]
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) Against Specific Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A2780 (Ovarian) |
| Analog D | 4.21 ± 0.11 | 2.15 ± 0.08 |
| Analog E | 3.79 ± 0.96 | 1.88 ± 0.15 |
| Lapatinib | 5.9 ± 0.74 | 12.11 ± 1.03 |
Data from a study on quinazolin-4(3H)-one derivatives as tyrosine kinase inhibitors.[5]
Table 3: Antitumor Properties of Novel 2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone Analogues
| Compound | Mean GI₅₀ (µM) |
| Analog F | 17.90 |
| Analog G | 6.33 |
| 5-Fluorouracil | 18.60 |
| Gefitinib | 3.24 |
| Erlotinib | 7.29 |
Data from a study evaluating a series of 20 novel analogs.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.
In Vivo Xenograft Tumor Model
While specific in vivo data for this compound analogs is limited in the reviewed literature, a general protocol for evaluating the antitumor efficacy of a related quinazoline derivative (Compound 18) in a xenograft model is described.[7]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MGC-803) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the test compound or vehicle control to the mice (e.g., intraperitoneally) at a specified dosage and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Mandatory Visualizations
Signaling Pathway Diagrams
The antitumor activity of many quinazolinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. [vivo.weill.cornell.edu]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinazolinone derivatives have garnered significant attention due to their broad-spectrum activity against a variety of bacterial and fungal strains. This guide provides a comparative overview of the antimicrobial performance of recently synthesized quinazolinone derivatives, supported by quantitative experimental data. It also details the experimental protocols utilized for these evaluations and illustrates a key mechanism of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various quinazolinone derivatives, as determined by their Minimum Inhibitory Concentration (MIC) values, is summarized in the table below. Lower MIC values indicate greater potency. The data is compiled from multiple studies to provide a comparative perspective.
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Series 1: Hydrazone & Pyrazole Derivatives | |||
| Compound 4a (Furanyl Hydrazone) | E. coli | 4 | [1] |
| S. aureus | 4 | [1] | |
| S. typhimurium | 8 | [1] | |
| C. albicans | 2 | [1] | |
| Compound 4c (Pyridinyl Hydrazone) | S. typhimurium | 4 | [1] |
| A. niger | 2-8 | [1] | |
| Compound 5a (Formyl-pyrazole) | Various Bacteria & Fungi | 1-16 | [1][2] |
| Series 2: Quinolone-Carboxamides | |||
| Compound f1 | MRSA | 4-8 | [3][4] |
| Compound f4 | S. aureus DNA Gyrase (IC50) | 0.31 µM | [3][4] |
| Compound f14 | S. aureus DNA Gyrase (IC50) | 0.28 µM | [3][4] |
| Series 3: Fused & Substituted Quinazolinones | |||
| Fused Pyrolo-quinazolinone (cpd 9, 10) | B. subtilis | 32-64 | [5] |
| C. albicans | 32-64 | [5] | |
| Fused Pyridazine-quinazolinone (cpd 2, 3) | A. niger / C. albicans | 32 | [5] |
| Pyrrolidine derivative (cpd 16) | S. aureus | 0.5 mg/mL | [6] |
| Pyrrolidine derivative (cpd 19) | P. aeruginosa | 0.15 mg/mL | [6] |
| Morpholine analogue (cpd 29) | B. subtilis | 0.5 mg/mL | [6] |
| Series 4: Quinazolin-2,4-dione Derivatives | |||
| Compound 2b | S. haemolyticus | 10 mg/mL | [7] |
| Compound 2c | S. aureus | 11 mg/mL | [7] |
| Compound 3a | S. aureus (MBC) | 10 mg/mL | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
a. Preparation of Materials:
-
Microorganism: Bacterial and fungal strains are cultured on appropriate agar, such as Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.[9] Inocula are prepared from these cultures and adjusted to a 0.5 McFarland standard turbidity, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[9]
-
Test Compounds: Quinazolinone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[9] Serial dilutions are then prepared to achieve a range of concentrations for testing.[9]
-
Growth Media: Mueller-Hinton broth is used for bacterial growth, while RPMI 1640 medium is often used for fungi.[9]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[10]
b. Assay Procedure:
-
Dispense the appropriate growth medium into all wells of the microtiter plate.[10]
-
Add the serially diluted test compounds to the wells. The final column of wells often serves as a growth control (no compound) and a sterility control (no inoculum).[10]
-
Inoculate the wells with the prepared microbial suspension.[10]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature (e.g., 25°C) for 48 hours for fungi.[9]
-
Following incubation, assess microbial growth. This can be done visually by observing turbidity or by using a colorimetric indicator like Alamar Blue (resazurin), where a color change indicates microbial growth.[11][12]
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[8]
c. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates.[9] The plates are then incubated under appropriate conditions.[9] The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.[7]
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[13]
a. Preparation of Materials:
-
Agar Plates: Mueller-Hinton agar plates are prepared with a standardized depth (e.g., 4 mm).[13]
-
Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.[13]
-
Antimicrobial Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the quinazolinone derivative.[13]
b. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the Mueller-Hinton agar plate.[13]
-
The antimicrobial-impregnated disks are placed on the surface of the agar.[13]
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.[13]
-
After incubation, the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters.[14] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Mechanism of Action: DNA Gyrase Inhibition
A significant mechanism through which many quinazolinone derivatives exert their antibacterial effect is the inhibition of DNA gyrase (a type of topoisomerase II).[1][3][15] This enzyme is crucial for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[16] Inhibition of DNA gyrase leads to the disruption of these essential processes and ultimately results in bacterial cell death.[1]
Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.
Structure-Activity Relationship (SAR) Insights
Several studies have highlighted key structural features of quinazolinone derivatives that influence their antimicrobial activity:
-
Substitutions at positions 2 and 3 of the quinazolinone ring are crucial for activity.[17]
-
The presence of a halogen atom (e.g., chlorine, bromine) at positions 6 and 8 can enhance antimicrobial potency.[5]
-
Substituted aromatic rings at position 3 and methyl, amine, or thiol groups at position 2 are often associated with significant antimicrobial effects.[17]
-
The incorporation of other heterocyclic moieties, such as pyrazole and thiazole , can lead to potent derivatives.[2]
-
For some derivatives, electron-donating groups on a phenyl substituent enhance activity, while electron-withdrawing groups may decrease it.[15]
This comparative guide underscores the potential of quinazolinone derivatives as a promising class of antimicrobial agents. The provided data and protocols can serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action will be pivotal in designing and synthesizing new quinazolinone-based drugs with improved efficacy against resistant pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 13. asm.org [asm.org]
- 14. rjptonline.org [rjptonline.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Profile: A Comparative Cross-Reactivity Analysis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
For Immediate Release
This guide provides a detailed comparative analysis of the cross-reactivity profile of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a quinazolinone-based compound with demonstrated biological activity. Quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various approved drugs and clinical candidates. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this compound class.
Derivatives of this compound have been investigated for their therapeutic potential, including their role as antitumor agents. Studies have explored their mechanism of action through molecular docking with key signaling proteins such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and B-RAF kinase. Furthermore, the quinazolinone core is known to be a versatile scaffold for the development of inhibitors targeting a range of protein kinases.
This guide summarizes the available quantitative data on the inhibitory activity of quinazolinone derivatives, comparing them with established multi-kinase inhibitors like Sorafenib. The objective is to provide a clear, data-driven perspective on the selectivity of this chemical series, highlighting its potential primary targets and off-target interactions.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound derivatives and the comparator drug, Sorafenib, against a panel of protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 1: Inhibitory Activity of Quinazolinone Derivatives against a Panel of Tyrosine Kinases
| Compound/Derivative | CDK2 (IC50, µM) | HER2 (IC50, µM) | EGFR (IC50, µM) | VEGFR2 (IC50, µM) |
| Quinazolinone Derivative 2h | Data not available | Data not available | 0.102 | Data not available |
| Quinazolinone Derivative 2i | 0.173 | 0.128 | 0.097 | Comparable to Sorafenib |
| Quinazolinone Derivative 3g | Excellent | 0.112 | Data not available | Comparable to Sorafenib |
| Quinazolinone Derivative 3h | Excellent | Data not available | 0.128 | Data not available |
| Quinazolinone Derivative 3i | 0.177 | 0.079 | 0.181 | Data not available |
| Imatinib (Reference) | 0.131 | - | - | - |
| Lapatinib (Reference) | - | 0.078 | - | - |
| Erlotinib (Reference) | - | - | 0.056 | - |
| Sorafenib (Reference) | - | - | Not active | 0.09 |
Data for quinazolinone derivatives are sourced from a study on a series of quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[1]
Table 2: Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| Flt-3 | 58 |
| c-Kit | 68 |
| RET | 43 |
This table presents the potent in vitro inhibitory activity of Sorafenib against various kinases.[2] Sorafenib is known to be inactive against kinases such as ERK-1, MEK-1, EGFR, HER-2/neu, IGFR-1, c-met, c-yes, PKB, PKA, CDK1/cyclin B, PKCα, PKCγ, and PIM-1.[2]
Experimental Protocols
The following methodologies are representative of the experimental procedures used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against various protein kinases is typically determined using an in vitro kinase assay. A general workflow for such an assay is as follows:
-
Compound Preparation: The test compounds, including this compound derivatives and reference inhibitors, are prepared in a series of dilutions.
-
Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Incubation: The diluted compounds are added to the reaction mixture and incubated at a controlled temperature to allow for the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay
The cytotoxic effects of the compounds on various cancer cell lines are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells. The IC50 value for cytotoxicity is then calculated.
Signaling Pathway Context
The kinases targeted by this compound derivatives and Sorafenib are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates the interconnectedness of some of these pathways.
Inhibition of kinases like EGFR, VEGFR, and RAF can disrupt these pathways, leading to a reduction in tumor growth and angiogenesis. The cross-reactivity profile of an inhibitor determines which of these nodes are affected and to what extent, influencing its overall therapeutic efficacy and potential side effects.
Conclusion
The available data suggests that derivatives of this compound exhibit inhibitory activity against several key tyrosine kinases, including EGFR, HER2, and VEGFR2, with potencies in the sub-micromolar range for some analogs. When compared to a broad-spectrum inhibitor like Sorafenib, the quinazolinone derivatives show a different selectivity profile. While Sorafenib potently inhibits the RAF/MEK/ERK pathway and a range of receptor tyrosine kinases, the tested quinazolinone derivatives demonstrate significant activity against EGFR and HER2, kinases against which Sorafenib is inactive.
This comparative analysis underscores the potential of the this compound scaffold for the development of targeted kinase inhibitors. Further comprehensive profiling of the parent compound and its derivatives against a larger, standardized kinase panel is warranted to fully elucidate its selectivity and guide future drug development efforts. The detailed experimental protocols and pathway diagrams provided herein offer a framework for such investigations.
References
Quinazolinone Derivatives: Bridging Computational Predictions with Laboratory Results
A comparative guide on the in silico and in vitro activities of quinazolinone derivatives, offering insights for researchers and drug development professionals.
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The development of novel quinazolinone-based therapeutic agents is increasingly driven by a synergistic approach that combines computational (in silico) modeling with traditional laboratory (in vitro) testing. This guide provides a comprehensive comparison of the predicted and experimentally determined activities of various quinazolinone derivatives, highlighting the power of this integrated strategy in modern drug discovery.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, juxtaposing the in silico predictions (primarily molecular docking scores) with the corresponding in vitro biological activities (such as half-maximal inhibitory concentrations, IC50). This side-by-side comparison allows for a direct assessment of the correlation between computational predictions and experimental outcomes.
Anticancer Activity
Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents, often targeting key enzymes in signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and AKT kinases.[1][2]
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Activity (IC50, µM) | Cell Line | Reference |
| Compound 5l | EGFR | - | 31.21% inhibition at 10 µM | A549 | [1] |
| Compound 5n | EGFR | - | 33.29% inhibition at 10 µM | A549 | [1] |
| Compound 4 | AKT1 | - | 23.31 ± 0.09 | Caco-2 | [2][3] |
| Compound 9 | AKT1 | - | >100 | Caco-2 | [2][3] |
| Compound 5b | VEGFR-2 | - | Less effective than Sorafenib | HepG2 | [4] |
| Compound 12c | PARP-1 | - | 0.03038 | - | [5] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with quinazolinones showing considerable promise.[6][7]
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Activity (MIC, µg/mL) | Organism | Reference |
| Compound 4c | DNA Gyrase | -8.58 | - | E. coli (target) | [6] |
| Compound 3a | - | - | 25.1 ± 0.5 | E. coli | [7] |
| Compound 3a | - | - | 18.3 ± 0.6 | A. fumigatus | [7] |
| Compound 3m | - | - | 1.95 | S. aureus | [8] |
| Compound 3m | - | - | 3.90 | C. albicans | [8] |
Experimental Protocols: A Glimpse into the Methodologies
The following are detailed methodologies for key experiments frequently cited in the study of quinazolinone derivatives.
In Silico Studies: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), typically a protein.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Schrödinger) is used to place the ligand into the active site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The software calculates a docking score, which is an estimation of the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.[2][9]
In Vitro Assays: Evaluating Biological Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][10]
This method is widely used to test the antimicrobial efficacy of a compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation and Compound Addition: Wells of a specific diameter are created in the agar using a sterile borer. A known concentration of the quinazolinone derivative is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Measurement of Inhibition Zone: The antimicrobial agent, if effective, will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured to determine the antimicrobial activity.[11][12]
Visualizing the Science: Diagrams and Workflows
Visual representations are crucial for understanding complex biological pathways and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts in the study of quinazolinone derivatives.
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 9. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Benzyl-2-mercapto-3H-quinazolin-4-one: A Comparative Guide to Its Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, 3-Benzyl-2-mercapto-3H-quinazolin-4-one has emerged as a versatile inhibitor, demonstrating activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of its performance against established inhibitors, supported by experimental data from various studies.
Inhibitory Performance at a Glance
The following table summarizes the inhibitory activity of this compound and its derivatives against various enzymatic targets, benchmarked against well-known inhibitors. It is important to note that direct comparisons of IC50/GI50 values across different studies should be made with caution due to variations in experimental conditions.
| Target Enzyme/Cell Line | This compound Derivative | IC50/GI50 (µM) | Known Inhibitor | IC50/GI50 (µM) |
| Tyrosine Kinases | ||||
| EGFR | 2-((3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted phenyl)acetamide derivatives | ~0.097 - 0.181 | Erlotinib | 0.056[1] |
| Gefitinib | 3.24 (mean GI50)[2] | |||
| HER2 | 2-((3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted phenyl)acetamide derivatives | ~0.1 - 0.2 | Lapatinib | 0.078[3] |
| CDK2 | 2-((3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted phenyl)acetamide derivatives | ~0.173 - 0.177 | Imatinib | 0.131[1] |
| VEGFR-2 | 5-(2-((3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)-2-hydroxybenzamide (5b) | Less effective than Sorafenib | Sorafenib | -[4] |
| Anticancer Activity | ||||
| MCF-7 (Breast Cancer) | 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | 7.24 (mean GI50) | 5-Fluorouracil | 18.60 (mean GI50)[2] |
| 3j (a quinazolin-4(3H)-one hydrazide) | 0.20 | Lapatinib | 5.9[1] | |
| A2780 (Ovarian Cancer) | 3g (a quinazolin-4(3H)-one hydrazide) | 0.14 | Lapatinib | 12.11[1] |
| Other Enzymes | ||||
| HDAC6 | 3-benzyl quinazolin-4-one derivative (3e) | 0.024 | Tubastatin A | - |
| USP7 | C19 (a quinazolin-4(3H)-one derivative) | 1.537 | - | -[5] |
| Tyrosinase | Q1 (a quinazolinone derivative) | 103 | - | -[6] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro assays designed to quantify the inhibitory potential of the compounds. Below are detailed protocols representative of the key experiments cited.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to determining the potency of a compound against a specific enzyme.[7] A generalized protocol is as follows:
1. Preparation of Reagents:
-
Enzyme Solution: A purified enzyme of interest is diluted to a predetermined concentration in an appropriate assay buffer. The optimal pH and salt concentrations are maintained to ensure enzyme stability and activity.[8][9]
-
Substrate Solution: The enzyme's specific substrate is prepared in the assay buffer. For spectrophotometric assays, the substrate or its product is chromogenic.[9]
-
Inhibitor Solutions: this compound and known inhibitors are dissolved, typically in dimethyl sulfoxide (DMSO), to create stock solutions, which are then serially diluted to various concentrations.[9]
-
Controls: Positive controls (a known inhibitor) and negative controls (solvent only) are included in the assay.[9][10]
2. Assay Procedure:
-
Pre-incubation: The enzyme is mixed with the different concentrations of the inhibitor or control solutions and incubated for a specific period to allow for binding.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[8]
-
Data Acquisition: The reaction progress is monitored over time. For spectrophotometric assays, this involves measuring the change in absorbance at a specific wavelength using a microplate reader.[8][9]
3. Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the concentration-response data to a suitable equation.[9]
Cell-Based Cytotoxicity Assays (e.g., MTT Assay)
These assays are crucial for evaluating the anticancer potential of compounds on various cancer cell lines.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with serial dilutions of the test compounds (including this compound derivatives and known anticancer drugs) and incubated for a specified duration (e.g., 48 or 72 hours).
3. Viability Assessment:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution, which is proportional to the number of viable cells, is measured using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The GI50 (Growth Inhibitory concentration 50) or IC50 (Inhibitory Concentration 50) value is determined by plotting cell viability against compound concentration.
Visualizing Molecular Interactions and Workflows
To better understand the context of these findings, the following diagrams illustrate a key signaling pathway targeted by quinazolinone inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway, a key target for quinazolinone-based inhibitors.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility in the Biological Evaluation of Quinazolin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the reproducibility of these findings is paramount for advancing drug discovery efforts. This guide provides a comparative analysis of the biological evaluation of various quinazolin-4(3H)-one derivatives, supported by quantitative data from multiple studies. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.
Anticancer Activity
The anticancer potential of quinazolin-4(3H)-one derivatives has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Several derivatives have demonstrated comparable or superior activity to established chemotherapeutic agents.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives
| Derivative/Compound | Target/Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 18d | VEGFR-2 | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 | [1] |
| Compound 18d | HepG-2 | 3.74 ± 0.14 | Doxorubicin | 8.28 | [1] |
| Compound 18d | MCF-7 | 5.00 ± 0.20 | Doxorubicin | 9.63 | [1] |
| Compound 18d | HCT116 | 6.77 ± 0.27 | Doxorubicin | 7.67 | [1] |
| Quinazolinone Derivative 23 | EGFR L858R/T790M/C797S | 0.05 | - | - | |
| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative | EGFR | 0.096 | - | - | |
| Quinazolinone Hydrazide 3j | MCF-7 | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 | |
| Quinazolinone Hydrazide 3g | A2780 | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 | |
| Compound A3 | PC3 | 10 | Doxorubicin | 3.7 | |
| Compound A3 | MCF-7 | 10 | Doxorubicin | 7.2 | |
| Compound A3 | HT-29 | 12 | Doxorubicin | 5.6 |
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also shown significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of in vitro antibacterial and antifungal activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinazolin-4(3H)-one Derivatives
| Derivative/Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference Drug(s) | Citation |
| Compound 3m | 1.95 | - | - | - | 3.90 | 3.90 | - | |
| Compound 3a | 25.6 ± 0.5 | 24.3 ± 0.4 | 25.1 ± 0.5 | 30.1 ± 0.6 | 26.1 ± 0.5 | - | Streptomycin, Clotrimazole | |
| Compound 4a | - | - | - | - | 2 | - | Clotrimazole | |
| Compound 4c | - | - | 8 | - | - | - | Amoxicillin | |
| Compound 5a | - | - | - | - | - | - | Amoxicillin, Clotrimazole | |
| Thioureide derivatives 4–6 | Excellent | Excellent | Good | Moderate | Moderate | - | Ampicillin, Clotrimazole | |
| Carbohydrazide derivatives 19–21, 24 | Excellent | Excellent | Good | Moderate | Moderate | - | Ampicillin, Clotrimazole |
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolin-4(3H)-one derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives against COX Enzymes
| Derivative/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference Drug | Reference Drug COX-2 IC50 (µM) & SI | Citation |
| Compound 4 | >100 | 0.33 | >303.0 | Celecoxib | 0.30, >333 | [2][3] |
| Compound 6 | >100 | 0.40 | >250.0 | Celecoxib | 0.30, >333 | [2][3] |
| Compound 5 | >100 | 0.70 | >142 | Celecoxib | 0.30, >333 | [2][3] |
| Compound 8 | >100 | 0.80 | >125 | Celecoxib | 0.30, >333 | [2][3] |
| Compound 13 | >100 | 0.75 | >133 | Celecoxib | 0.30, >333 | [2][3] |
| Compound 9b | 0.064 | >50 | >781 | Ibuprofen | - | |
| Compound 3b | 2.19 | 11.7 | 5.34 | Ibuprofen | - | |
| Compound 3k | 3.14 | 29.8 | 9.49 | Ibuprofen | - |
Experimental Protocols
To ensure the reproducibility of the biological evaluations, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolin-4(3H)-one derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Antimicrobial Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing to ensure standardized and reproducible results.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Protocol (based on CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the quinazolin-4(3H)-one derivatives in a 96-well microtiter plate with appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin (cofactor), and a solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a reaction tube, mix the reaction buffer, hematin, and the COX enzyme (COX-1 or COX-2). Add the test inhibitor at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Many anticancer quinazolin-4(3H)-one derivatives exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
References
Quinazolinone Derivatives: A Comparative Analysis of In Silico Docking Performance
A deep dive into the binding affinities and interaction patterns of quinazolinone derivatives with key biological targets reveals their therapeutic potential. This guide offers a comparative analysis of docking studies, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this versatile scaffold.
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated as potential therapeutic agents for a variety of diseases, with molecular docking serving as a crucial computational tool to predict their binding interactions with biological targets.[1] This guide synthesizes findings from multiple studies to compare the docking performance of various quinazolinone derivatives against prominent anticancer and antimicrobial targets.
Comparative Docking Performance of Quinazolinone Derivatives
The following tables summarize the docking scores and binding energies of different quinazolinone derivatives against key biological targets as reported in various studies. These values provide a quantitative measure of the binding affinity between the ligand (quinazolinone derivative) and the protein target, with more negative scores generally indicating stronger binding.
Anticancer Targets
Quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting a range of proteins implicated in cancer progression.[1] Key targets include Epidermal Growth Factor Receptor (EGFR), tubulin, and Cyclooxygenase-2 (COX-2).
Table 1: Comparative Docking Scores Against EGFR
| Derivative/Compound | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues | Study Software |
| Compound 9c (a quinazolinone hydrazide derivative) | - | Erlotinib | - | Val702, Lys721, Met769, Asp831 | Not Specified |
| Compound 3 | -7.53 | Erlotinib | Not Specified | Not Specified | AutoDock 4.2 |
| 2,3-disubstituted-4-(3H)-quinazolinone (with 4-nitrophenyl at C-2 and 4-nitrobenzylideneamino at N-3) | Lower than Celecoxib | Celecoxib | -108.418 (re-ranked score) | Occupied all three pocket regions similar to CEL_682 | Molegro Virtual Docker 5.5 |
| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | - | Erlotinib | - | Not Specified | Not Specified |
Table 2: Comparative Docking Scores Against Other Anticancer Targets
| Target | Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Study Software |
| Tubulin (colchicine binding site) | Quinazoline derivative Q19 | - | Not Specified | Not Specified |
| COX-2 | 18 of 21 quinazolinone derivatives | -131.508 to -108.418 (re-ranked score) | Not Specified | Molegro Virtual Docker 5.5 |
| AKT1 | Compound 9 (S-isomer) | -9.8 | PHE193 | Not Specified |
Antimicrobial Targets
The emergence of antibiotic resistance has spurred the exploration of novel antimicrobial agents, with quinazolinone derivatives showing promise in this area.[1] A primary bacterial target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]
Table 3: Comparative Docking Scores Against DNA Gyrase
| Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Study Software |
| Quinazolinone Schiff base derivatives | Fit into chlorobiocin binding site | Asn46 | Not Specified |
| Compound 4c (a quinazolinone Schiff base derivative) | -8.58 | Not Specified | Autodock 4 |
| Other quinazolinone Schiff base derivatives | -5.96 to -8.58 | Not Specified | Autodock 4 |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow, encompassing ligand and protein preparation, molecular docking simulations, and analysis of the results.
Ligand Preparation: The three-dimensional structures of the quinazolinone derivatives are typically drawn using chemical drawing software like ChemBioDrawUltra.[2] Energy minimization of the ligand structures is then performed using software such as Hyperchem to obtain a stable conformation.[2]
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[3] The original ligand present in the crystal structure may be extracted to define the binding site.[3]
Molecular Docking: Software such as AutoDock, Molegro Virtual Docker (MVD), or PyRx is used to perform the docking simulations.[2][4][5] The prepared ligands are docked into the active site of the prepared protein. The docking process involves exploring various possible conformations of the ligand within the binding pocket and calculating the binding energy for each conformation. The most energetically favorable pose is then selected for further analysis.
Analysis of Results: The results are analyzed using visualization tools like DS Visualizer and Ligplot to identify the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazolinone derivatives and the amino acid residues of the target protein.[2] The docking scores or binding energies are used to rank the compounds and predict their potential inhibitory activity.
Visualizing Molecular Interactions and Processes
To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway targeted by quinazolinone derivatives and the general workflow of a computational docking experiment.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Caption: General workflow of a computational molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 3. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06527D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of Quinazolinone-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. Quinazolinone-based compounds represent a prominent class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. This guide provides a comprehensive comparison of the selectivity profiles of various quinazolinone-based kinase inhibitors, supported by experimental data and detailed methodologies.
The quinazoline scaffold has proven to be a versatile framework for the design of potent inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). However, off-target effects remain a significant challenge in drug development, leading to potential toxicity and reduced therapeutic efficacy. Therefore, a thorough evaluation of an inhibitor's selectivity across the human kinome is a critical step in its preclinical and clinical assessment.
Comparative Selectivity of Quinazolinone-Based Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of representative quinazolinone-based compounds against a panel of protein kinases. Lower IC50 values indicate higher potency. The data is compiled from various preclinical studies and demonstrates the diverse selectivity profiles achievable with the quinazolinone scaffold.
Table 1: EGFR and HER2 Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Percent Inhibition | Reference |
| Compound 1 (Isatin-Quinazoline Hybrid) | EGFR | 83 | Sunitinib | - | [1] |
| HER2 | 138 | Sunitinib | - | [1] | |
| Compound 2 (4-Anilinoquinazoline derivative) | EGFR | - | - | 47.78% | [1] |
| HER2 | - | - | 67.75% | [1] | |
| Afatinib | EGFR | 0.5 | - | - | [2] |
| EGFR (T790M/L858R) | 3.8 | - | - | [2] | |
| Compound 19b | EGFR | 0.05 | Afatinib | - | [2] |
| EGFR (T790M/L858R) | 5.6 | Afatinib | - | [2] |
Table 2: VEGFR and Other Tyrosine Kinase Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference |
| Compound 16 | VEGFR-2 | 0.29 | - | [3] |
| FGFR-1 | 0.35 | - | [3] | |
| BRAF | 0.47 | - | [3] | |
| BRAFV600E | 0.30 | - | [3] | |
| Compound 6c | VEGFR-2 | 0.076 | Sunitinib | [1] |
| Compound 37e | VEGFR-2 | 6.10 | - | [3] |
| PDGFR-β | 0.03 | - | [3] | |
| FLT-3 | 0.13 | - | [3] | |
| c-KIT | 0.12 | - | [3] |
Table 3: CDK and Other Kinase Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference |
| Compound 47c | CDK2 | 0.63 | Roscovitine | [3] |
| Compound 6c | CDK2 | 0.183 | - | [1] |
| Compound 5d | CDK2 | - | Roscovitine | [4] |
Key Signaling Pathways
Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams illustrate key pathways often targeted by quinazolinone-based inhibitors.
Experimental Protocols for Selectivity Profiling
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments commonly used in the field.
Radiometric Kinase Assay (Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.
Workflow:
References
- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Benzyl-2-mercapto-3H-quinazolin-4-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a compound combining the chemical characteristics of a quinazolinone and a mercaptan. The pungent odor of mercaptans serves as a natural warning for potential exposure.[1]
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is necessary to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
Emergency First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] This chemical should never be discharged into drains or the environment.[1]
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[1]
2. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1][2]
-
This area must be secure and accessible only to authorized personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
3. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Provide the EHS office with accurate information about the waste, including its chemical name and quantity.
4. Chemical Inactivation (Pre-treatment) - If Permitted :
-
In some cases, chemical inactivation of mercaptans through oxidation may be permitted by institutional EHS and local regulations. Consult with your EHS office before proceeding.
-
A general procedure for the oxidation of small quantities of thiols (mercaptans) involves using sodium hypochlorite (bleach).[3]
-
Caution: The resulting solution must still be collected as hazardous waste and disposed of through your institution's EHS office, as it will contain the oxidized product and other chemicals.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Sewer Disposal | Should be between 4-10 (Not recommended for this compound) | [4] |
| Container Headroom | At least one-inch to allow for expansion | [2] |
| Satellite Accumulation Area Storage Time | Up to 1 year for partially filled, closed, and labeled containers | [2] |
| Removal from Satellite Accumulation Area | Within 3 days after the container becomes full | [2] |
Disposal Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Benzyl-2-mercapto-3H-quinazolin-4-one
This guide provides crucial safety and logistical information for the handling and disposal of 3-Benzyl-2-mercapto-3H-quinazolin-4-one in a laboratory setting. The following procedures are based on general safety protocols for handling mercaptan-containing compounds and should be supplemented by a risk assessment specific to your experimental conditions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended, consider double gloving). | Prevents skin contact. The mercapto group can cause skin irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Mercaptans are known for strong, unpleasant odors and potential respiratory irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Caption: Disposal plan for contaminated materials.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for all chemicals used in your procedures. The user assumes all responsibility for the safe handling and disposal of this chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
